iRGD peptide
Description
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Properties
IUPAC Name |
(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20+,21-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTTWXCDIRTOQX-NNXZOMJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N13O14S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the iRGD Peptide: Structure, Sequence, and Mechanism of Action
The internalizing RGD (iRGD) peptide is a promising ligand for targeted drug delivery, capable of enhancing the penetration of therapeutic agents into tumor tissues. This guide provides a comprehensive overview of its structure, sequence, mechanism of action, and the experimental methodologies used for its characterization.
This compound: Structure and Sequence
The prototypical this compound is a cyclic nonapeptide with the amino acid sequence Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC).[1][2][3][4] A disulfide bond between the two cysteine residues creates its cyclic structure, which is crucial for its stability and receptor binding.[5][6]
Key Features:
-
RGD Motif: The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-known motif for binding to αv integrins, which are often overexpressed on tumor endothelial cells and some tumor cells.[1][7][8]
-
CendR Motif: A cryptic C-end Rule (CendR) motif, with the sequence R/KXXR/K, is exposed after proteolytic cleavage. In iRGD, the cleaved C-terminal fragment is CRGDK, which binds to neuropilin-1 (NRP-1).[1][9][10]
Quantitative Data: Binding Affinities
The binding affinity of iRGD to its receptors is a critical determinant of its tumor-homing and penetration capabilities. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for iRGD binding to various integrins.
| Ligand | Receptor | Assay Type | Binding Affinity (IC50) | Reference |
| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 36 ± 14 nM | [9] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 75 ± 10 nM | [9] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | 191 ± 44 nM | [9] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 | Not Specified | 50- to 150-fold higher than for integrins | [11] |
Mechanism of Action: A Three-Step Process
The tumor-penetrating property of iRGD is attributed to a sequential, three-step mechanism of action:[1][7]
-
Tumor Homing via Integrin Binding: The RGD motif of iRGD initially binds to αvβ3 and αvβ5 integrins on the tumor vasculature.[1][7]
-
Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, iRGD undergoes proteolytic cleavage by tumor-associated proteases, exposing the C-terminal CendR motif (CRGDK).[9][10][11]
-
Neuropilin-1 Binding and Tissue Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), which triggers a transport pathway, enabling the peptide and any co-administered or conjugated cargo to penetrate deep into the tumor tissue.[1][7][11]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with iRGD.
Detailed Experimental Protocols
A foundational understanding of the experimental methodologies is essential for the replication and advancement of iRGD research.
This assay quantifies the binding affinity of iRGD to purified integrin receptors.
-
Plate Coating: 96-well microtiter plates are coated with purified αvβ3, αvβ5, or αvβ6 integrins (e.g., 0.5-1 µg/mL in a suitable buffer like Tris-HCl) and incubated overnight at 4°C.[10][12]
-
Blocking: To prevent non-specific binding, the plates are incubated with a blocking solution (e.g., coating buffer containing 1% bovine serum albumin) for 2 hours at room temperature.[10][12]
-
Competition Assay: A fixed concentration of a biotinylated ligand that binds to the integrin (e.g., vitronectin for αvβ3 and αvβ5, fibronectin for αvβ6) is added to the wells along with varying concentrations of the this compound.[10] The plate is incubated for a specified time (e.g., 3 hours) at room temperature.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added to the wells to bind to the biotinylated ligand. Following another wash, a substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader.[12]
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the iRGD concentration.[12]
This assay visualizes and quantifies the internalization of iRGD into tumor cells.
-
Cell Culture: Tumor cells that overexpress the target integrins and NRP-1 (e.g., U-87 MG glioblastoma cells) are cultured on glass coverslips or in multi-well plates.[12]
-
Incubation with Labeled iRGD: Fluorescently labeled iRGD (e.g., conjugated to Cy5.5) is added to the cell culture medium at various concentrations and incubated for different time points (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.[12]
-
Washing and Fixation: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound peptide and then fixed with a suitable fixative, such as 4% paraformaldehyde.[12]
-
Imaging and Quantification: The cellular uptake of the fluorescently labeled iRGD is visualized using confocal microscopy. The fluorescence intensity per cell can be quantified using image analysis software to determine the extent of internalization. Alternatively, flow cytometry can be used for a more quantitative measurement of the fluorescence of a cell suspension after incubation with the labeled peptide.[12]
This experiment evaluates the tumor-homing and penetration capabilities of iRGD in a living organism.
-
Animal Model: Tumor-bearing animal models are established, typically by subcutaneously or orthotopically implanting human tumor cells (e.g., U87MG) into immunodeficient mice.[13]
-
Probe Administration: A near-infrared fluorescent (NIRF) dye-conjugated this compound is administered intravenously to the tumor-bearing mice.[14]
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 8, 12, 24 hours), the mice are anesthetized, and whole-body fluorescence imaging is performed using an in vivo imaging system (e.g., IVIS Spectrum).[12][13]
-
Ex Vivo Analysis: After the final imaging time point, the mice are euthanized, and the tumors and major organs are excised for ex vivo imaging to confirm the in vivo findings and assess the biodistribution of the this compound.[12]
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. This compound | C35H57N13O14S2 | CID 163358733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1392278-76-0 | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
The iRGD Peptide: A Technical Guide to Targeting Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
The iRGD peptide (internalizing RGD) represents a significant advancement in targeted drug delivery, offering a sophisticated mechanism to overcome the physiological barriers of the tumor microenvironment. This cyclic nine-amino-acid peptide, with the sequence CRGDKGPDC, not only homes to tumors but also actively penetrates deep into the tumor parenchyma, enhancing the efficacy of co-administered or conjugated therapeutics.[1][2] This in-depth technical guide elucidates the core mechanisms of iRGD's action, provides quantitative data on its binding and efficacy, details key experimental protocols for its study, and visualizes the intricate signaling pathways it commandeers.
Core Mechanism: A Three-Step Infiltration of the Tumor Microenvironment
The remarkable ability of iRGD to target and penetrate tumors is a sequential, three-step process that exploits the unique molecular landscape of the tumor vasculature and parenchyma.[3][4]
-
Initial Docking to Tumor Vasculature via Integrin Binding: The journey of iRGD begins with its arginine-glycine-aspartic acid (RGD) motif. This sequence serves as a homing device, binding with high affinity to αvβ3 and αvβ5 integrins, which are selectively overexpressed on the surface of tumor endothelial cells and some tumor cells.[5][6] This initial binding event concentrates the this compound at the tumor site.
-
Proteolytic Cleavage and Activation of the CendR Motif: Following integrin binding, the this compound undergoes a crucial conformational change that exposes a cleavage site for tumor-associated proteases.[1][4] Enzymatic cleavage of the peptide bond between lysine (K) and glycine (G) unmasks a cryptic C-terminal motif, CRGDK. This newly exposed sequence, characterized by the pattern R/KXXR/K, is known as the C-end Rule (CendR) motif.[7][8]
-
Neuropilin-1 Binding and Activation of the CendR Pathway: The exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a transmembrane receptor also overexpressed on tumor vasculature and tumor cells.[9][10] The binding of the CendR motif to NRP-1 is the pivotal step that triggers a cascade of events leading to increased vascular permeability and active transport into the tumor tissue.[7][11] This NRP-1-dependent pathway, termed the CendR pathway, facilitates the extravasation of iRGD and any associated cargo from the blood vessels and their subsequent penetration deep into the tumor parenchyma, far beyond what is achievable through passive diffusion alone.[9]
Quantitative Data on iRGD Performance
The efficacy of iRGD in targeting and enhancing drug delivery has been quantified in numerous preclinical studies. The following tables summarize key data on its binding affinities and its impact on drug accumulation within tumors.
| Ligand | Receptor | Assay Type | Binding Affinity (IC50) | Reference |
| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 29.8 ± 3.5 nM | [12] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 68.2 ± 7.1 nM | [12] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | >1000 nM | [12] |
| Cilengitide (control) | αvβ3 Integrin | Solid-Phase Binding Assay | 1.2 ± 0.2 nM | [12] |
| Cilengitide (control) | αvβ5 Integrin | Solid-Phase Binding Assay | 8.5 ± 1.1 nM | [12] |
Table 1: Binding Affinity of iRGD to Human Integrins.
| Therapeutic Agent | Tumor Model | Enhancement Method | Fold Increase in Tumor Accumulation | Reference |
| Doxorubicin (liposomal) | 22Rv1 Prostate Cancer | Co-administration | ~2-fold | [5] |
| Nab-paclitaxel (Abraxane®) | BT474 Breast Cancer | Co-administration | 11-fold (vs. non-targeted) | [5] |
| Trastuzumab | BT474 Breast Cancer | Co-administration | 40-fold | [5] |
| Paclitaxel-loaded PLGA Nanoparticles | Colorectal Cancer | Co-administration | Significant increase | [13] |
| Doxorubicin-loaded Exosomes | MDA-MB-231 Breast Cancer | iRGD fusion | 2-5-fold increase in killing effect | [14] |
Table 2: iRGD-Mediated Enhancement of Intratumoral Drug Accumulation.
Experimental Protocols
Reproducing and building upon iRGD research requires standardized and detailed experimental methodologies. The following are protocols for key assays used to characterize the function of iRGD.
Solid-Phase Integrin Binding Assay
This competitive ELISA-based assay quantifies the binding affinity of iRGD to purified integrin receptors.
-
Plate Coating: Coat 96-well microtiter plates with 0.5-1 µg/mL of purified human αvβ3, αvβ5, or αvβ6 integrins in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Incubate overnight at 4°C.[12][15]
-
Blocking: Wash the plates with washing buffer (coating buffer with 0.05% Tween-20) and block non-specific binding sites by incubating with a blocking buffer (e.g., coating buffer with 1% BSA) for 2 hours at room temperature.[16]
-
Competitive Binding: Add a constant concentration of a biotinylated RGD-containing ligand (e.g., biotinylated vitronectin) and serial dilutions of the this compound to the wells. Incubate for 2-3 hours at room temperature.[12]
-
Detection: Wash the plates and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.[16]
-
Signal Development: After a final wash, add an HRP substrate (e.g., TMB) and stop the reaction with an acid solution.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the IC50 value by plotting the percentage of inhibition versus the logarithm of the iRGD concentration.[16]
In Vitro Cell Uptake and Internalization Assay
This assay visualizes and quantifies the internalization of iRGD into tumor cells.
-
Cell Culture: Seed tumor cells known to overexpress αv integrins and NRP-1 (e.g., U-87 MG, MDA-MB-231) onto glass coverslips in 24-well plates or in 96-well plates and culture until they reach 70-95% confluency.[3][16]
-
Incubation with Labeled iRGD: Prepare solutions of fluorescently labeled iRGD (e.g., FAM-iRGD, Cy5.5-iRGD) at various concentrations in serum-free media.[3][16] Remove the culture medium from the cells and add the labeled iRGD solution. Incubate for various time points (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.[16]
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide.[3]
-
Visualization (Confocal Microscopy): If using coverslips, fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and mount the coverslips on microscope slides. Visualize the cellular uptake of the fluorescently labeled iRGD using a confocal microscope.[16]
-
Quantification (Flow Cytometry or Plate Reader): If using multi-well plates, lyse the cells and quantify the fluorescence intensity using a microplate reader. Alternatively, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.[3]
In Vivo Tumor Homing and Penetration Assay
This assay evaluates the ability of iRGD to accumulate and penetrate tumor tissue in a living organism.
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneously or orthotopically implanting human tumor cells (e.g., PC-3, 22Rv1).[17]
-
Peptide Administration: Intravenously inject fluorescently labeled iRGD (e.g., FAM-iRGD) into the tumor-bearing mice, typically at a dose of 100 μg per mouse.[17]
-
Circulation and Perfusion: Allow the peptide to circulate for a defined period (e.g., 60 minutes).[17] Anesthetize the mice and perfuse them transcardially with PBS to remove unbound peptide from the vasculature.[17]
-
Tissue Harvesting and Imaging: Harvest the tumor and major organs (liver, lungs, spleen, kidneys, heart). Image the tissues ex vivo using a fluorescence imaging system to assess the biodistribution of the peptide.[17]
-
Microscopic Analysis of Penetration: Cryosection the tumor tissue and perform immunofluorescence staining for blood vessels (e.g., using an anti-CD31 antibody). Visualize the sections using confocal microscopy to determine the extent of iRGD penetration from the blood vessels into the tumor parenchyma.[17]
Visualizing the Molecular Pathways
The intricate molecular interactions and signaling cascades orchestrated by iRGD can be effectively represented through diagrams. The following visualizations, created using the DOT language, depict the key pathways and experimental workflows.
Caption: The sequential mechanism of iRGD tumor targeting and penetration.
Caption: Neuropilin-1 mediated CendR pathway activation.
Caption: Logical workflow for the evaluation of this compound function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De Novo Design of a Tumor-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence dependence of C-end rule peptides in binding and activation of neuropilin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence dependence of C-end rule peptides in binding and activation of neuropilin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropilins: C-end rule peptides and their association with nociception and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Neuropilin-1 in iRGD Peptide Internalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The iRGD peptide (amino acid sequence: CRGDKGPDC) has emerged as a promising vector for targeted drug delivery to tumors. Its unique mechanism of action, which involves a sequential interaction with integrins and Neuropilin-1 (NRP-1), allows for enhanced penetration of therapeutic payloads into tumor tissue. This technical guide provides an in-depth exploration of the critical role of NRP-1 in the internalization of iRGD. We will delve into the molecular mechanisms, present quantitative binding data, provide detailed experimental protocols for studying this interaction, and visualize the key pathways and workflows.
The iRGD Internalization Pathway: A Dual-Receptor System
The tumor-homing and internalization of iRGD is a sophisticated three-step process:
-
Integrin Binding: The RGD (Arginine-Glycine-Aspartic acid) motif within the cyclic this compound initially binds to αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of tumor endothelial cells and tumor cells themselves.[1][2][3] This binding event serves to localize the peptide to the tumor microenvironment.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule (CendR) motif.[1][4] In the case of iRGD, this cleavage typically results in the CRGDK fragment.
-
Neuropilin-1 Binding and Internalization: The exposed CendR motif of the cleaved iRGD fragment then binds to Neuropilin-1 (NRP-1), a transmembrane receptor also frequently overexpressed in tumors.[1][2][4] This interaction with NRP-1 is the critical trigger for the subsequent internalization of the peptide and any associated cargo via endocytosis.[2] This NRP-1-dependent pathway facilitates the transport of iRGD across the vascular barrier and deep into the tumor parenchyma.
Quantitative Data on iRGD Receptor Interactions
The efficiency of the iRGD system is underpinned by the binding affinities of the peptide to its respective receptors. Below is a summary of the available quantitative data.
Table 1: Binding Affinity of iRGD and its Fragments to Target Receptors
| Ligand | Receptor(s) | Assay Type | Affinity Metric | Value | Reference(s) |
| iRGD (cyclic CRGDKGPDC) | αvβ3 Integrin | Solid-Phase Binding Assay | IC50 | 36 ± 14 nM | [5] |
| iRGD (cyclic CRGDKGPDC) | αvβ5 Integrin | Solid-Phase Binding Assay | IC50 | 75 ± 10 nM | [5] |
| iRGD (cyclic CRGDKGPDC) | αvβ6 Integrin | Solid-Phase Binding Assay | IC50 | 191 ± 44 nM | [5] |
| Cleaved iRGD (CRGDK fragment) | Neuropilin-1 | Not specified | Relative Affinity | 50- to 150-fold higher affinity for NRP-1 than for integrins | [6] |
Visualizing the Molecular Pathways and Workflows
To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
In Vitro iRGD Internalization Assay using Confocal Microscopy
Objective: To visualize the internalization and subcellular localization of iRGD in NRP-1 expressing cells.
Materials:
-
NRP-1 positive and negative cell lines (e.g., PC-3 and A431, respectively)
-
8-well chamber slides
-
Fluorescently labeled iRGD (e.g., FAM-iRGD or Cy5-iRGD)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Antifade mounting medium
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed 3 x 10^4 cells per well in 8-well chamber slides and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
iRGD Incubation: The following day, replace the culture medium with fresh medium containing fluorescently labeled iRGD at a final concentration of 5-10 µM. Incubate for 1-4 hours at 37°C.
-
Washing: After incubation, gently wash the cells three times with warm PBS to remove any unbound peptide.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI solution for 5 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the slides using a confocal microscope. Capture images in the appropriate channels for the fluorescently labeled iRGD and DAPI.
Quantitative Analysis of iRGD Internalization by Flow Cytometry
Objective: To quantify the cellular uptake of iRGD in a cell population.
Materials:
-
NRP-1 positive and negative cell lines
-
6-well plates
-
Fluorescently labeled iRGD
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
iRGD Incubation: Treat the cells with varying concentrations of fluorescently labeled iRGD (e.g., 1, 5, 10 µM) for a defined period (e.g., 2-4 hours) at 37°C. Include an untreated control.
-
Cell Detachment: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection and Washing: Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold FACS buffer.
-
Resuspension: Resuspend the cells in 500 µL of FACS buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Gate on the live cell population based on forward and side scatter.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population for each condition. The MFI is directly proportional to the amount of internalized iRGD.
Co-Immunoprecipitation (Co-IP) of Neuropilin-1 and Integrin
Objective: To determine if iRGD treatment induces a physical association between NRP-1 and αvβ3/β5 integrins.
Materials:
-
Cells co-expressing NRP-1 and αvβ3/β5 integrins
-
This compound
-
Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors)
-
Primary antibodies: anti-NRP-1 and anti-integrin (αv or β3/β5 subunit)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with or without iRGD (10 µM) for a specified time (e.g., 30-60 minutes). Wash cells with ice-cold PBS and lyse them in Co-IP lysis buffer on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and discard them.
-
Immunoprecipitation: To the pre-cleared lysate, add the primary antibody (e.g., anti-NRP-1) or control IgG and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein (e.g., anti-integrin β3).
Conclusion
Neuropilin-1 is a key player in the internalization of the this compound, acting as the gateway for its entry into tumor cells after an initial docking onto integrins. This dual-receptor targeting mechanism provides a high degree of tumor specificity and facilitates deep tissue penetration, making iRGD a powerful tool for the targeted delivery of anticancer agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of the iRGD-NRP-1 axis. Future research focusing on the precise binding kinetics and the downstream signaling events following NRP-1 engagement will further refine our understanding and application of this innovative technology.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Integrin | TargetMol [targetmol.com]
- 4. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Proteolytic Activation of iRGD in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor-penetrating peptide iRGD (internalizing RGD; sequence: CRGDKGPDC) has emerged as a promising tool for enhancing the delivery of therapeutic agents into solid tumors. Its unique mechanism of action relies on a sequential process of tumor homing and penetration, critically initiated by proteolytic cleavage within the tumor microenvironment (TME). This technical guide provides an in-depth exploration of the proteolytic activation of iRGD, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism: A Two-Step Targeting System
The efficacy of iRGD hinges on a two-receptor system. Initially, the RGD (Arginine-Glycine-Aspartic acid) motif within the cyclic peptide targets and binds to αv integrins, which are frequently overexpressed on tumor endothelial cells and some tumor cells.[1][2] This binding event localizes the peptide to the tumor. Following this initial docking, tumor-associated proteases cleave the iRGD peptide, exposing a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[3][4] This newly exposed CendR motif, in the case of iRGD, is CRGDK.[1] The cleaved fragment then binds to a second receptor, neuropilin-1 (NRP-1), which is also upregulated in the TME, triggering a pathway that facilitates the penetration of iRGD and any conjugated or co-administered cargo deep into the tumor tissue.[1][4][5]
Proteases in the Tumor Microenvironment: The Key to iRGD Activation
The TME is characterized by dysregulated proteolytic activity, with a host of proteases contributing to tumor progression, invasion, and metastasis.[3] Several classes of proteases are implicated in the cleavage of iRGD, with serine proteases and cysteine proteases being of particular interest.
-
Urokinase-type Plasminogen Activator (uPA): A serine protease, uPA is frequently overexpressed in various cancers and plays a crucial role in extracellular matrix degradation and cell migration.[4] Its substrate specificity suggests it is a strong candidate for cleaving iRGD.
-
Cathepsin B: This cysteine protease is often upregulated in tumors and is known to be active in the acidic TME.[6][7] Studies have explored the use of cathepsin B cleavage sites in drug delivery systems, and it is considered a likely protease for iRGD activation.[6]
While the exact proteases responsible for iRGD cleavage in vivo are not definitively identified and are likely tumor-type dependent, uPA and cathepsin B are primary candidates under investigation.
Quantitative Data: Binding Affinities
The sequential engagement of iRGD with its receptors is governed by the binding affinities of the intact and cleaved forms of the peptide. The following table summarizes the available quantitative data on these interactions.
| Ligand | Receptor | Assay Type | Binding Affinity (IC50) | Reference |
| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 48.7 ± 5.2 nM | [8] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 75.3 ± 8.1 nM | [8] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | 230.4 ± 25.0 nM | [8] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 | Not Specified | ~50- to 150-fold higher than for integrins | [9] |
Signaling and Activation Pathways
The interaction of iRGD with its receptors initiates downstream signaling cascades that facilitate tumor penetration.
Caption: Sequential mechanism of iRGD tumor homing and penetration.
Experimental Protocols
Detailed methodologies are crucial for the investigation of iRGD's mechanism of action. Below are protocols for key experiments.
In Vitro iRGD Cleavage Assay
This assay is designed to determine the kinetics of iRGD cleavage by specific proteases. A fluorescence resonance energy transfer (FRET)-based approach using a quenched iRGD probe provides a sensitive method for real-time monitoring of cleavage.[3][10]
a) Materials:
-
Fluorescence-quenched this compound (e.g., with a fluorophore and a quencher at opposite ends of the cleavage site).
-
Recombinant human urokinase-type plasminogen activator (uPA) or cathepsin B.
-
Assay buffer (e.g., Tris-buffered saline for uPA, acetate buffer for cathepsin B).
-
96-well black microplates.
-
Fluorescence microplate reader.
b) Protocol:
-
Prepare a stock solution of the fluorescence-quenched this compound in the appropriate assay buffer.
-
Prepare serial dilutions of the protease (uPA or cathepsin B) in the assay buffer.
-
To each well of the 96-well plate, add the protease solution.
-
Initiate the reaction by adding the fluorescence-quenched this compound to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time at regular intervals. The fluorescence signal is proportional to the amount of cleaved substrate.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence-versus-time plots.
-
Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Solid-Phase Integrin Binding Assay
This competitive binding assay quantifies the affinity of iRGD for different integrin subtypes.[8][11]
a) Materials:
-
Purified recombinant human integrins (e.g., αvβ3, αvβ5, αvβ6).
-
96-well high-binding microplates.
-
This compound and a biotinylated competitor ligand (e.g., biotinylated vitronectin).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
b) Protocol:
-
Coat the 96-well plate with purified integrins overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Prepare serial dilutions of the this compound.
-
Add the iRGD dilutions to the wells, followed by a constant concentration of the biotinylated competitor ligand.
-
Incubate for 3 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition of the competitor binding against the log concentration of iRGD.
Mass Spectrometry Analysis of iRGD Cleavage Products
This method is used to identify the exact cleavage site within the this compound.[12][13]
a) Materials:
-
This compound.
-
Protease of interest (e.g., uPA or cathepsin B).
-
Reaction buffer.
-
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer or a liquid chromatography-mass spectrometry (LC-MS) system.
b) Protocol:
-
Incubate the this compound with the protease in the reaction buffer for a defined period.
-
Stop the reaction (e.g., by adding a protease inhibitor or by acidification).
-
Analyze the reaction mixture using mass spectrometry.
-
Identify the mass-to-charge ratio (m/z) of the resulting peptide fragments.
-
Determine the amino acid sequence of the fragments to pinpoint the exact cleavage site.
Experimental and Logical Workflows
Visualizing the workflow of these key experiments can aid in their design and execution.
Caption: Key experimental workflows for iRGD cleavage analysis.
Conclusion
The proteolytic cleavage of iRGD in the tumor microenvironment is a critical activation step that unleashes its full tumor-penetrating potential. Understanding the specific proteases involved, the kinetics of this cleavage, and the subsequent receptor interactions is paramount for the rational design and optimization of iRGD-based cancer therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness this unique mechanism for more effective drug delivery to solid tumors.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UROKINASE-CONTROLLED TUMOR PENETRATING PEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iRGD-targeted delivery of a pro-apoptotic peptide activated by cathepsin B inhibits tumor growth and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iRGD-targeted delivery of a pro-apoptotic peptide activated by cathepsin B inhibits tumor growth and metastasis in mice [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Activatable iRGD-based peptide monolith: Targeting, internalization, and fluorescence activation for precise tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
iRGD Peptide: A Technical Guide to its Binding Affinity for αvβ3 and αvβ5 Integrins
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic nonapeptide iRGD (CRGDKGPDC) is a prominent tumor-penetrating peptide that has garnered significant attention in oncology for its ability to enhance the delivery of therapeutic agents into tumor tissues. Its mechanism is initiated by a specific, high-affinity interaction with αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial and cancer cells. This technical guide provides a detailed analysis of the binding affinity of iRGD for these key integrin subtypes, outlines the experimental protocols used for these measurements, and illustrates the subsequent signaling and internalization pathway. Quantitative binding data is presented to offer a clear comparative view of the peptide's potency towards each receptor.
The iRGD Targeting and Penetration Mechanism
The iRGD peptide leverages a unique three-step mechanism to achieve tumor targeting and deep tissue penetration[1]:
-
Integrin Binding : The exposed Arginine-Glycine-Aspartic (RGD) motif within the iRGD sequence mediates the initial binding to αvβ3 and αvβ5 integrins on the surface of tumor cells and tumor-associated endothelial cells[1][2].
-
Proteolytic Cleavage : Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, specifically R/KXXR/K[1][2].
-
Neuropilin-1 Binding and Penetration : The newly exposed CendR motif on the cleaved iRGD fragment (CRGDK) binds to Neuropilin-1 (NRP-1), a co-receptor involved in cell migration and angiogenesis. This second interaction triggers an endocytic pathway, facilitating the penetration of iRGD and any associated cargo deep into the extravascular tumor parenchyma[1][2][3].
This sequential targeting system, shifting from integrin to NRP-1 binding, is responsible for iRGD's enhanced tumor-homing properties compared to traditional RGD peptides[2][3].
Quantitative Binding Affinity Data
The binding affinity of iRGD for its target integrins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the specific binding of a natural ligand. The affinity of iRGD for both αvβ3 and αvβ5 integrins is in the mid-to-low nanomolar range[3][4][5].
Table 1: this compound Binding Affinity for αv and αvβ5 Integrins
| Peptide | Target Integrin | IC50 (nM) | Reference Compound |
| iRGD | αvβ3 | 148.3 ± 1.2 | Cilengitide |
| iRGD | αvβ5 | 163.7 ± 1.5 | Cilengitide |
Data sourced from solid-phase integrin binding assays. Values are presented as mean ± SEM from three independent experiments[4].
Signaling and Internalization Pathway
The binding of iRGD to αvβ3 and αvβ5 integrins is the critical initiating event for its tumor-penetrating activity. While the primary function described is to anchor the peptide for subsequent cleavage and NRP-1 interaction, integrin engagement itself can modulate intracellular signaling. The activation of αvβ3 and αvβ5 integrins is known to influence pathways such as the FAK–steroid receptor coactivator pathway and the p21-activated kinase (PAK) signaling pathway, which regulate cell adhesion, migration, and survival[6]. The subsequent binding of the cleaved CendR motif to NRP-1 is the key step that activates endocytosis and transport into the tumor tissue[2].
Figure 1. The sequential pathway of iRGD from integrin binding to NRP-1 mediated internalization.
Experimental Protocols for Affinity Determination
The quantitative assessment of iRGD's binding affinity relies on precise and reproducible experimental methods. The solid-phase binding assay is a common and effective technique used for this purpose.
Solid-Phase Integrin Binding Assay
This method quantifies the ability of a test compound (iRGD) to compete with a known ligand for binding to purified, immobilized integrin receptors.
Detailed Methodology:
-
Plate Coating : 96-well microtiter plates are coated with purified human αvβ3 or αvβ5 integrins (e.g., 0.5 µg/mL) diluted in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, pH 7.4). Plates are incubated overnight at 4°C[4][5].
-
Blocking : The plates are washed with a wash buffer, and non-specific binding sites are blocked by incubating with a blocking buffer (e.g., wash buffer containing 1% BSA) for 2 hours at room temperature.
-
Competitive Binding : The test peptide (iRGD) at various concentrations and a constant concentration of a biotinylated ligand (e.g., biotinylated vitronectin or a known RGD-containing peptide) are added to the wells. The mixture is incubated for 3 hours at room temperature to allow for competitive binding to the immobilized integrins.
-
Detection : The plates are washed to remove unbound reagents. Streptavidin-conjugated horseradish peroxidase (HRP) is added to each well and incubated for 1 hour. This enzyme will bind to the biotinylated ligand that remains attached to the integrin.
-
Signal Generation : After a final wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a colorimetric reaction.
-
Data Analysis : The reaction is stopped with an acid solution, and the absorbance is measured using a plate reader. The absorbance is inversely proportional to the binding affinity of the test peptide. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Figure 2. Workflow of a solid-phase competitive binding assay for determining IC50 values.
Other Relevant Methodologies
-
Cell-Based Competition Assays : These assays use whole cells that overexpress the target integrin, such as U87MG glioblastoma cells for αvβ3[7]. The principle involves competition between the test peptide and a radiolabeled ligand (e.g., 125I-echistatin) for binding to the cell surface receptors[7]. This provides data in a more physiologically relevant context.
-
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time quantitative data on binding kinetics (Kon and Koff rates) and affinity (KD). It involves immobilizing the integrin on a sensor chip and flowing the peptide over the surface to measure the interaction.
-
MicroScale Thermophoresis (MST) : MST measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding[8]. This method can determine binding affinities (Kd) in solution with low sample consumption.
Conclusion
The this compound exhibits a mid-to-low nanomolar binding affinity for both αvβ3 and αvβ5 integrins, a crucial first step in its unique tumor-penetrating mechanism. This affinity is sufficient to anchor the peptide to the tumor vasculature, allowing for subsequent proteolytic cleavage and interaction with NRP-1, which ultimately drives deep tissue penetration. The robust methodologies detailed herein, particularly solid-phase binding assays, provide reliable means for quantifying these interactions. A thorough understanding of iRGD's binding characteristics is essential for researchers and drug developers seeking to leverage this powerful peptide for the targeted delivery of cancer therapeutics.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of iRGD Peptide in Enhancing Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The iRGD peptide (internalizing RGD) represents a significant advancement in targeted cancer therapy, demonstrating substantial preclinical success in enhancing the delivery and efficacy of a wide range of anti-cancer agents. Its unique dual-targeting mechanism, which involves initial binding to αv integrins on tumor vasculature followed by a proteolytic cleavage that exposes a C-end Rule (CendR) motif to facilitate neuropilin-1 (NRP-1) mediated tumor penetration, allows for deeper and more specific drug accumulation within the tumor microenvironment. This guide provides a comprehensive overview of the preclinical data supporting the use of iRGD in cancer therapy, detailed experimental protocols for its evaluation, and visualizations of its mechanism and experimental workflows. The compiled data from various preclinical models consistently shows that co-administration or conjugation of iRGD with chemotherapeutics, targeted agents, and nanomedicines leads to significant improvements in tumor growth inhibition, increased survival rates, and enhanced drug bioavailability at the tumor site.
The this compound: Mechanism of Action
The this compound, with the sequence CRGDKGPDC, is a cyclic nine-amino-acid peptide designed to enhance the penetration of therapeutic agents into solid tumors.[1] Its mechanism is a multi-step process that leverages the unique molecular landscape of the tumor microenvironment.[2]
-
Tumor Homing via Integrin Binding: The arginine-glycine-aspartic acid (RGD) motif within the iRGD sequence specifically binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells and some cancer cells.[3] This initial binding event localizes the peptide and its cargo to the tumor vasculature.[2]
-
Proteolytic Cleavage and CendR Motif Exposure: Once bound to integrins, the this compound is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal CendR motif (R/KXXR/K).[2]
-
Neuropilin-1 (NRP-1) Binding and Tumor Penetration: The exposed CendR motif has a high affinity for neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[4] The binding of the CendR motif to NRP-1 triggers an endocytic/transcytotic pathway, leading to the transport of iRGD and any co-administered or conjugated therapeutic agent across the vascular barrier and deep into the tumor parenchyma.[3][4]
This dual-receptor targeting strategy allows for a significant increase in the intratumoral concentration of anticancer drugs, overcoming the physical barriers posed by the dense tumor stroma and high interstitial fluid pressure that often limit the efficacy of conventional therapies.[4]
Quantitative Preclinical Data
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of iRGD in combination with different cancer therapies.
Table 1: In Vivo Tumor Growth Inhibition and Survival
| Cancer Model | Therapeutic Agent | iRGD Strategy | Key Findings | Reference |
| 4T1 Breast Cancer | Doxorubicin | Co-administration | ~50% inhibition of primary tumor growth with DOX + iRGD, compared to negligible effect with iRGD alone. Polymeric conjugate (P-DOX-iRGD) showed ~90% inhibition. | [5] |
| BT474 Breast Cancer | Nab-paclitaxel | Co-administration | Significantly enhanced antitumor efficacy compared to nab-paclitaxel alone. | [6] |
| Pancreatic Cancer (Xenograft) | Gemcitabine | Co-administration | Significant tumor reduction with Gemcitabine + iRGD compared to Gemcitabine monotherapy in NRP-1 overexpressing models. | [4] |
| Pancreatic Cancer (KPC model) | Gemcitabine/DMAPT | Co-administration | Combination of DMAPT/gemcitabine significantly increased median survival by >30 days compared to placebo. | [7] |
| Glioblastoma (Orthotopic) | Doxorubicin | iRGD-nanoparticles | Markedly prolonged mouse survival. | [8] |
| Colon Cancer (Xenograft) | Camptothecin | Conjugation | Significantly greater reduction in colon cancer cell viability at micromolar concentrations compared to the parent drug. | [9] |
Table 2: Biodistribution and Tumor Accumulation
| Cancer Model | Delivery System | Key Findings (%ID/g in Tumor) | Reference |
| Breast Cancer (MDA-MB-435) | Dimeric RGD-paclitaxel conjugate | Higher initial tumor exposure and prolonged tumor retention compared to paclitaxel alone. | [10] |
| H22 Hepatocellular Carcinoma | iRGD-conjugated nanocarriers | Significantly higher fluorescence intensity in tumor tissue at 2, 4, and 8 hours post-administration compared to non-targeted nanocarriers. | [8] |
| 4T1 Breast Cancer | iRGD-modified nanoparticles | Enhanced tumor accumulation and reduced distribution in the lungs, kidneys, and liver compared to non-targeted nanoparticles. | [11] |
Table 3: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Therapeutic Agent | Key Findings | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin-Valine Amide Prodrug | Higher cellular accumulation efficiency of DOX-Val compared to DOX. | [12] |
| Dx5 (Doxorubicin-resistant) | Doxorubicin-loaded PLGA nanoparticles | Approximately 7-fold increase in DOX uptake compared to free DOX. | [13] |
| MDA-MB-231 (Breast Cancer) | Doxorubicin-loaded exosomes | ~3-fold increase in uptake with iRGD-modified exosomes compared to non-conjugated exosomes. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical iRGD studies.
Synthesis of this compound
The this compound (CRGDKGPDC) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1]
-
Resin and Amino Acid Coupling: The synthesis is initiated on a Rink amide resin. Protected amino acids are sequentially coupled using a coupling agent like HBTU in the presence of a base such as DIPEA.
-
Cyclization: After the linear peptide is assembled, on-resin cyclization is performed to create the disulfide bridge between the two cysteine residues. This is often achieved by removing the trityl protecting groups from the cysteine side chains and then oxidizing with an agent like thallium(III) trifluoroacetate.[1]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[14]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[15]
-
Drug Treatment: The cells are treated with serial dilutions of the iRGD-conjugated drug, the free drug, and iRGD alone for 48-72 hours.[15]
-
MTT Incubation: After the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plate is incubated for 1.5 hours at 37°C.[15]
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of DMSO. The plate is then incubated for 15 minutes with shaking.[15]
-
Absorbance Measurement: The absorbance is read at 492 nm using a microplate reader.[15] Cell viability is calculated as a percentage of the untreated control.
In Vitro Cellular Uptake Analysis
Cellular uptake of fluorescently labeled iRGD conjugates can be quantified using flow cytometry and visualized with fluorescence microscopy.[16]
-
Cell Seeding and Treatment: Cells are seeded in appropriate plates or on coverslips. They are then incubated with a fluorescently labeled iRGD-drug conjugate or a non-targeted control for various time points (e.g., 1-4 hours).
-
For Flow Cytometry:
-
Cells are washed with PBS, detached using trypsin, and resuspended in PBS.
-
The fluorescence intensity of the cells is then analyzed using a flow cytometer.[17]
-
-
For Fluorescence Microscopy:
-
Cells on coverslips are washed with PBS and fixed with 4% paraformaldehyde.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on slides and imaged using a fluorescence microscope to visualize the subcellular localization of the conjugate.[16]
-
In Vivo Tumor Models and Efficacy Studies
Orthotopic xenograft models are often used to evaluate the in vivo efficacy of iRGD-based therapies as they better mimic the tumor microenvironment.[3]
-
Orthotopic Tumor Implantation (Pancreatic Cancer Model):
-
Treatment Protocol:
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, free drug, iRGD alone, iRGD + drug, or iRGD-drug conjugate).
-
Drugs are administered via appropriate routes (e.g., intravenous injection). For example, gemcitabine might be administered at 100 mg/kg, and iRGD at 8 µmol/kg.[4]
-
-
Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured regularly (e.g., every 3 days) using calipers or an in vivo imaging system.[19]
-
Survival Analysis: The survival of the mice in each group is monitored, and Kaplan-Meier survival curves are generated.[2]
-
Biodistribution: At the end of the study, major organs and tumors are harvested to quantify drug or nanoparticle accumulation, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[11]
-
Tumor Penetration Assay
This assay visualizes the penetration of fluorescently labeled compounds into the tumor tissue.
-
Animal Model and Injection: Tumor-bearing mice are intravenously injected with a fluorescently labeled iRGD-conjugate or a control compound.
-
Tissue Collection and Sectioning: At various time points post-injection, the mice are euthanized, and the tumors are excised, fixed in paraformaldehyde, and embedded in paraffin or frozen for cryosectioning.
-
Immunofluorescence Staining: Tumor sections can be stained with antibodies against endothelial markers (e.g., CD31) to visualize blood vessels and with DAPI to stain cell nuclei.
-
Imaging and Analysis: The sections are imaged using a confocal or fluorescence microscope to observe the distribution of the fluorescent conjugate relative to the blood vessels and within the tumor parenchyma.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: The multi-step mechanism of iRGD-mediated drug delivery into tumors.
Experimental Workflow: In Vivo Efficacy Study
Caption: A generalized workflow for preclinical in vivo efficacy studies of iRGD-based therapies.
Logical Relationship: Co-administration vs. Conjugation
Caption: The two primary strategies for utilizing iRGD in preclinical cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethylaminoparthenolide and gemcitabine: a survival study using a genetically engineered mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of biodistribution and anti-tumor effect of a dimeric RGD peptide-paclitaxel conjugate in mice with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. An optimized protocol to determine the engulfment of cancer cells by phagocytes using flow cytometry and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Functionalization of Liposomes with iRGD Peptide for Enhanced Tumor Targeting and Penetration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor microenvironment presents significant barriers to effective drug delivery, limiting the penetration and accumulation of therapeutic agents within solid tumors. The iRGD peptide (sequence: CRGDK/RGPD/EC) is a tumor-penetrating peptide that enhances the delivery of conjugated payloads to tumor tissues.[1][2][3] This is achieved through a dual-targeting mechanism: the RGD motif first binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells, followed by proteolytic cleavage within the tumor microenvironment.[1][2] This cleavage exposes a C-end Rule (CendR) motif (R/KXXR/K) that then binds to neuropilin-1 (NRP-1), triggering endocytosis and facilitating deep penetration into the tumor parenchyma.[1][2][3][4] Functionalizing liposomes with the this compound is a promising strategy to improve the therapeutic efficacy of encapsulated drugs by actively targeting and penetrating tumor tissue.
These application notes provide detailed protocols for the preparation, functionalization, and characterization of iRGD-liposomes, along with representative data and visualizations to guide researchers in this field.
Data Presentation
Table 1: Physicochemical Properties of iRGD-Functionalized Liposomes
| Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| iRGD-cMLV | ~230 ± 11.23 | Not Reported | Not Reported | ~85 (Doxorubicin) | [5] |
| Unconjugated cMLV | ~220 ± 6.98 | Not Reported | Not Reported | Not Reported | [5] |
| iRGD-liposome-ASO | ~150 | < 0.2 | Not Reported | 83.36 ± 4.3 | [6][7] |
| iRGD-SSL-DOX (5% DSPE-PEG2000-iRGD) | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| Control Liposomes | ~150 | < 0.2 | Negative | Not Reported | [7] |
Table 2: In Vitro Cytotoxicity of iRGD-Functionalized Liposomes
| Cell Line | Formulation | IC50 (µg/mL) | Reference |
| 4T1 (Breast Cancer) | iRGD-cMLV(Dox) | 0.011 ± 0.0037 | [5] |
| 4T1 (Breast Cancer) | cMLV(Dox) | 0.018 ± 0.0025 | [5] |
| JC (Drug-Resistant Breast Cancer) | iRGD-cMLV(Dox) | Not specified, but enhanced efficacy reported | [5] |
| MCF-7 (Breast Cancer) | iRGD-TMAB-LiP (GEB and LCOH) | 0.56 ± 0.028 | [9] |
| MCF-7 (Breast Cancer) | TMAB-LiP (GEB and LCOH) | 0.71 ± 0.018 | [9] |
| MCF-7 (Breast Cancer) | iRGD-LiP (GEB and LCOH) | 1.04 ± 0.023 | [9] |
Experimental Protocols
Protocol 1: Preparation of Liposomes
This protocol describes the thin-film hydration method for preparing liposomes.
Materials:
-
Lipids (e.g., DMPC, DMPG, Cholesterol, DOPE) in chloroform
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Hydration buffer (e.g., HEPES-dextrose buffer)
-
Organic solvent (e.g., chloroform, ethanol)
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
In a round-bottom flask, add the desired molar ratio of lipids dissolved in chloroform. For example, DMPC:DMPG:Chol:DOPE at a molar ratio of 30:4:6:10.
-
Attach the flask to a rotary evaporator and evaporate the chloroform at 30°C to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum using a freeze-dryer for at least 2 hours to remove any residual solvent.
-
Dissolve the dried lipid film in a small volume of ethanol.
-
Prepare the hydration buffer containing the drug to be encapsulated.
-
Inject the ethanolic lipid solution into the hydration buffer with gentle stirring.
-
To achieve a uniform size distribution, the liposome suspension can be sonicated in a water bath sonicator and then extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.
-
Remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Protocol 2: Functionalization of Liposomes with this compound
This protocol details the conjugation of a cysteine-terminated this compound to maleimide-functionalized liposomes.
Materials:
-
Pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide)
-
Cysteine-terminated this compound (Cys-iRGD)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Centrifugation equipment
Procedure:
-
Prepare liposomes as described in Protocol 1, including a maleimide-functionalized lipid in the initial lipid mixture (e.g., 1-5 mol%).
-
Dissolve the Cys-iRGD peptide in the reaction buffer.
-
Add the Cys-iRGD solution to the liposome suspension. A typical molar ratio of peptide to maleimide-lipid is 1:1, but this may require optimization.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle stirring to allow the maleimide-thiol reaction to proceed.[5]
-
After incubation, the resulting iRGD-functionalized liposomes can be purified from unconjugated peptide by centrifugation and washing with PBS.[5]
Protocol 3: Characterization of iRGD-Liposomes
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument. A PDI value below 0.2 indicates a homogenous population of liposomes.[7]
2. Peptide Conjugation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure: Separate the liposomes from the reaction mixture. Quantify the amount of unconjugated peptide remaining in the supernatant using RP-HPLC with a C18 column and a UV detector at 220 nm.[7] The mobile phase can be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.[7] The conjugation efficiency can be calculated by subtracting the amount of free peptide from the initial amount added.
3. Drug Encapsulation Efficiency:
-
Method: Spectrophotometry or HPLC.
-
Procedure:
-
Lyse a known amount of drug-loaded liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the total drug amount using a spectrophotometer at the drug's maximum absorbance wavelength or by HPLC.
-
Determine the amount of unencapsulated (free) drug in the supernatant after separating the liposomes.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100%[6]
-
Visualizations
This compound Signaling Pathway for Tumor Penetration
Caption: iRGD-liposome targeting pathway.
Experimental Workflow for iRGD-Liposome Preparation and Characterization
Caption: iRGD-liposome preparation workflow.
Chemical Conjugation of iRGD to Liposomes
Caption: iRGD to liposome conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive study of iRGD-modified liposomes with improved chemotherapeutic efficacy on B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-ligand functionalized liposomes with iRGD/trastuzumab co-loaded with gefitinib and lycorine for enhanced metastatic breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for In Vivo Imaging with iRGD
Audience: Researchers, scientists, and drug development professionals.
Introduction
The iRGD peptide (sequence: CRGDKGPDC) is a tumor-penetrating peptide that enhances the delivery of imaging agents and therapeutic drugs to tumor tissues.[1][2] Unlike traditional RGD peptides that only target the tumor vasculature, iRGD utilizes a unique three-step mechanism to first home to the tumor via integrin binding, and then penetrate deep into the tumor parenchyma.[3][4] This dual-targeting and penetration capability significantly improves signal-to-background ratios in tumor imaging and enhances the efficacy of co-administered therapeutic agents.[5][6] These application notes provide a comprehensive guide to the experimental design for in vivo imaging using iRGD, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action: The iRGD Pathway
The efficacy of iRGD lies in its ability to engage with two different cell surface receptors in a sequential process.[4][7]
-
Homing to Tumor Vasculature: The Arginine-Glycine-Aspartic acid (RGD) motif within the cyclic this compound binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[1][8] This initial binding concentrates the iRGD-conjugated probe at the tumor site.
-
Proteolytic Cleavage: Once bound to integrin, the this compound is exposed to proteases present in the tumor microenvironment, which cleave the peptide.[5][6]
-
Tumor Penetration: This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K).[4] The CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that is also overexpressed on tumor cells and vasculature, triggering an endocytic/transcytotic pathway that facilitates the transport of iRGD and its conjugated cargo deep into the extravascular tumor tissue.[1][2][6]
Quantitative Data Summary
The following table summarizes quantitative data from various preclinical in vivo imaging studies using iRGD and other RGD-based probes. This data highlights typical experimental parameters and expected outcomes.
| iRGD / RGD Conjugate | Imaging Agent | Animal Model | Tumor Type | Dose | Peak Tumor Accumulation (Time p.i.) | Key Quantitative Finding |
| iRGD-ZW800 | ZW800 (NIRF) | Mice | A549 Lung Cancer | 10 nmol | 96 hours | Tumor-to-Background Ratio (TBR): 4.3 ± 1.04[9] |
| Ac-Cys(IRDye®800CW)-iRGD | IRDye®800CW (NIRF) | Mice | MDA-MB-435 | Not Specified | 1 hour | Peak tumor/muscle ratio reached at 1 hour[10] |
| Cy5.5-RGD Tetramer | Cy5.5 (NIRF) | Mice | U87MG Glioblastoma | 500 pmol | 4 hours | Tumor-to-Normal Tissue Ratio: 3.63 ± 0.09[11] |
| Cy7-RGD Tetramer | Cy7 (NIRF) | Mice | U87MG Glioblastoma | 500 pmol | 2 hours | Tumor-to-Normal Tissue Ratio: 4.35 ± 0.26[12] |
| 99mTc-HYNIC-iRGD | 99mTc (SPECT) | Mice | 4T1 Breast Cancer | Not Specified | ~30 minutes | Blood clearance half-life (t1/2β): 12.54 min[13] |
| QD800-RGD | Quantum Dot (NIRF) | Mice | U87MG Glioblastoma | 200 pmol | ~6 hours | Tumor Uptake: 10.7 ± 1.5 %ID/g[14][15] |
Experimental Protocols and Workflow
A typical experimental plan for in vivo imaging with iRGD involves probe synthesis and validation, followed by animal studies.
Protocol 1: Synthesis of iRGD-Fluorophore Conjugate
This protocol provides a general method for conjugating a near-infrared fluorescent (NIRF) dye to the this compound.
Materials:
-
This compound with a free amine or thiol group
-
Amine- or maleimide-reactive NIRF dye (e.g., ZW800-NHS ester, IRDye800CW-maleimide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5 for NHS ester reactions)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification
Methodology:
-
Dissolve the this compound in the reaction buffer.
-
Dissolve the reactive NIRF dye in a small amount of DMF or DMSO.
-
Add the dye solution to the peptide solution dropwise while stirring. A typical molar ratio is 1:1.5 (peptide:dye).
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress using analytical HPLC.
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography or preparative HPLC to remove unreacted dye.
-
Confirm the identity and purity of the final product (e.g., iRGD-ZW800) by mass spectrometry and analytical HPLC.[9]
-
Lyophilize the purified conjugate and store it at -20°C, protected from light.
Protocol 2: In Vitro Cell Uptake Assay
This assay confirms that the iRGD conjugate is taken up by tumor cells that express the target receptors (integrins and NRP-1).
Materials:
-
Tumor cell line expressing αvβ3 and NRP-1 (e.g., U-87 MG, A549, 4T1)[9][11][13]
-
Control cell line with low receptor expression (optional)
-
Cell culture medium, fetal bovine serum (FBS), and supplements
-
iRGD-fluorophore conjugate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Confocal microscope or flow cytometer
Methodology:
-
Cell Culture: Plate cells (e.g., 1 x 10⁴ cells/well) in glass-bottom dishes or a 96-well plate and allow them to adhere overnight.[7][9]
-
Incubation: Remove the culture medium and add a fresh medium containing the iRGD-fluorophore conjugate at a desired concentration (e.g., 1-10 µM).[9]
-
Incubate for 1-4 hours at 37°C.[13] For a blocking experiment, pre-incubate a separate set of cells with an excess of unconjugated iRGD for 30 minutes before adding the conjugate.
-
Washing: Remove the incubation medium and wash the cells three times with ice-cold PBS to remove the unbound conjugate.[11]
-
Fixation & Staining: Fix the cells with 4% PFA for 15 minutes. Wash again with PBS and stain the nuclei with DAPI.
-
Imaging/Analysis:
Protocol 3: In Vivo Tumor Imaging
This is the core protocol to evaluate the tumor-homing and penetration of the iRGD conjugate in a living animal model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Tumor cell line for xenograft
-
Matrigel (optional, for some cell lines)
-
iRGD-fluorophore conjugate dissolved in sterile saline or PBS
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting tumor cells (e.g., 1 x 10⁷ cells) into the flank or shoulder of the mice.[9] Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[18]
-
Probe Administration: Administer the iRGD-fluorophore conjugate (e.g., 10 nmol in 100-200 µL) via intravenous tail vein injection.[9]
-
In Vivo Imaging:
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral normal tissue area (e.g., muscle).[12]
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) at each time point to determine the optimal imaging window.
-
Protocol 4: Ex Vivo Biodistribution Analysis
This protocol confirms the in vivo imaging results and provides a more detailed assessment of probe distribution in major organs.
Materials:
-
Instruments for dissection
-
In vivo imaging system
Methodology:
-
Euthanasia: At the final imaging time point (e.g., 24 or 96 hours), humanely euthanize the mouse.[9]
-
Organ Harvest: Immediately dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).[18]
-
Ex Vivo Imaging: Arrange the collected tissues in the imaging system and acquire a final fluorescence image.[9][13]
-
Quantification: Draw ROIs over each organ and the tumor to quantify the fluorescence intensity. This provides a biodistribution profile of the iRGD conjugate. The data can be expressed as average radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is used.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. [PDF] iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers | Semantic Scholar [semanticscholar.org]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer [frontiersin.org]
- 14. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Application Notes and Protocols: iRGD-Mediated Delivery of Chemotherapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The effective delivery of chemotherapeutic agents to solid tumors is a significant challenge in oncology. The complex tumor microenvironment (TME), characterized by dense extracellular matrix and high interstitial fluid pressure, often impedes the penetration of therapeutic molecules, leading to suboptimal drug concentrations at the tumor site.[1][2] The internalizing RGD (iRGD) peptide (prototypical sequence: CRGDKGPDC) is a novel tumor-penetrating peptide designed to overcome these barriers.[1][3] iRGD enhances the transport of co-administered or conjugated anticancer drugs deep into the tumor parenchyma, increasing their efficacy while potentially reducing systemic toxicity.[4][5][6]
This document provides an overview of the iRGD mechanism, quantitative data on its efficacy, and detailed protocols for key experimental applications.
Mechanism of Action
The iRGD peptide utilizes a unique three-step mechanism to home to and penetrate tumor tissue.[3][7] This process relies on the specific overexpression of certain receptors in the tumor vasculature and on tumor cells.
-
Homing to Tumor Vasculature: The Arginine-Glycine-Aspartic acid (RGD) motif within the this compound first binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[3][4] This initial binding concentrates the peptide at the tumor site.
-
Proteolytic Cleavage: Following integrin binding, the this compound is proteolytically cleaved by tumor-associated proteases. This cleavage event exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[5][8][9]
-
Tumor Penetration: The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[4][5][9] This interaction triggers an endocytotic/exocytotic transport pathway, which increases vascular permeability and facilitates the penetration of iRGD and any associated therapeutic cargo deep into the extravascular tumor tissue.[1][3][7]
Caption: The sequential mechanism of iRGD tumor homing and penetration.
Applications: Delivery Strategies
iRGD can enhance the delivery of chemotherapeutics through two primary strategies:
-
Co-administration: Simply injecting iRGD alongside a free or nanoparticle-encapsulated drug can increase the drug's accumulation in the tumor.[4][10] The this compound activates the transport pathway, which then sweeps along the co-administered therapeutic agents present in the bloodstream into the tumor tissue.[9] This approach is straightforward as it does not require chemical modification of the drug.[4]
-
Covalent Conjugation: The therapeutic agent or its delivery vehicle (e.g., nanoparticle, liposome) is chemically linked to the this compound.[5][10] This ensures that the drug is directly carried along with the peptide throughout the targeting and penetration process. Various chemistries, such as maleimide-thiol reactions, can be used for conjugation.[10][11]
Quantitative Data Summary
Numerous preclinical studies have demonstrated the enhanced therapeutic efficacy of iRGD-mediated delivery across various cancer models and chemotherapeutic agents.
Table 1: Efficacy of Co-administering iRGD with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Model | Key Finding(s) | Reference(s) |
|---|---|---|---|
| Gemcitabine | Pancreatic Cancer Xenografts | Significant tumor reduction compared to gemcitabine alone.[4][12] | [4][12] |
| Doxorubicin (liposomal) | Prostate Cancer (22Rv1) | Increased intratumoral accumulation of doxorubicin (~1.5 times higher).[4][10] | [4][10] |
| Nab-paclitaxel | Breast Cancer (BT474) | Enhanced antitumor efficacy and drug penetration.[10] | [10] |
| Cisplatin | Transplantation Models | Increased mouse survival rates by 30% and reduced drug toxicity.[4] | [4] |
| Paclitaxel-loaded PLGA NPs | Colorectal Cancer | Enhanced accumulation of nanoparticles in tumors at 4, 8, and 24 hours post-injection.[13] |[13] |
Table 2: Efficacy of iRGD-Conjugated Chemotherapy Delivery Systems
| Nanocarrier System | Chemotherapeutic Agent | Cancer Model | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Liposomes | Doxorubicin | Melanoma (B16-F10) | ~57.5% improvement in antitumor efficacy; ~30% prolonged animal survival (43.5 vs. 33 days).[10] | [10] |
| Liposomes | Doxorubicin | Breast Cancer (4T1) | ~2-fold enhanced antitumor effect compared to non-conjugated liposomes.[10] | [10] |
| Polymeric Nanoparticles | Doxorubicin | C6 Glioma | Markedly increased survival rates in mice.[4] | [4] |
| Exosomes | Doxorubicin | Breast Cancer | Specific delivery to tumor tissues, resulting in tumor growth inhibition without apparent toxicity.[1][2] | [1][2] |
| Heparin Nanocarrier | Cisplatin (DDP) | Gastric Cancer (MKN-45P) | iRGD-conjugated nanoparticles showed higher antitumor efficacy than non-conjugated nanoparticles in vitro and in vivo.[14] |[14] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of iRGD technology. Below are protocols for key experiments.
Protocol 1: Covalent Conjugation of iRGD to Liposomes via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a cysteine-modified this compound to pre-formed liposomes incorporating a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide).
Caption: Workflow for conjugating iRGD peptides to liposomal nanoparticles.
Materials:
-
Lipid mixture including DSPE-PEG(2000)-Maleimide
-
Cysteine-terminated this compound (e.g., CRGDKGPDC-GGC)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., HEPES buffer, pH 6.5-7.5)
-
Purification column (e.g., Sepharose CL-4B)
Methodology:
-
Liposome Formulation: Prepare drug-loaded or empty liposomes using a standard method such as thin-film hydration followed by extrusion. Incorporate 1-5 mol% of DSPE-PEG-Maleimide into the initial lipid mixture.
-
Peptide Preparation: Dissolve the cysteine-terminated this compound in the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the liposome suspension at a molar ratio of approximately 10:1 (peptide:maleimide).
-
Incubation: Gently mix the reaction mixture and incubate overnight at 4°C to facilitate the maleimide-thiol reaction.[10]
-
Purification: Remove unconjugated peptide by passing the liposome suspension through a size-exclusion chromatography column.
-
Characterization: Analyze the final iRGD-conjugated liposomes for size (Dynamic Light Scattering), surface charge (Zeta Potential), and conjugation efficiency.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol quantifies the internalization of iRGD-conjugated nanoparticles into tumor cells using flow cytometry.
Materials:
-
Tumor cell line overexpressing αv integrins and NRP-1 (e.g., 4T1 breast cancer cells)[15]
-
Fluorescently-labeled nanoparticles (e.g., Doxorubicin-loaded liposomes, which are intrinsically fluorescent)
-
Complete cell culture medium
-
PBS and Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Cell Seeding: Plate tumor cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.[15]
-
Treatment: Aspirate the medium and add fresh medium containing iRGD-conjugated nanoparticles or non-conjugated control nanoparticles at a specific concentration (e.g., 0.2 µg/mL Doxorubicin equivalent).[15]
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C to allow for internalization.[15] For binding-only assays, incubate for 30 minutes at 4°C.[15]
-
Washing: Aspirate the treatment medium and wash the cells twice with cold PBS to remove unbound nanoparticles.
-
Cell Detachment: Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Flow Cytometry: Centrifuge the cells to form a pellet, resuspend in PBS, and analyze the cellular fluorescence using a flow cytometer. The increase in mean fluorescence intensity corresponds to enhanced cellular uptake.
Protocol 3: In Vivo Tumor Penetration and Efficacy Study
This protocol evaluates the tumor-targeting ability and therapeutic efficacy of iRGD-mediated drug delivery in a tumor-bearing mouse model.
Caption: General workflow for an in vivo iRGD efficacy and penetration study.
Materials:
-
Immunocompromised or syngeneic mice (e.g., BALB/c)
-
Tumor cells (e.g., 4T1 breast cancer, LS174T colorectal cancer)[13][15]
-
Treatment formulations: Drug alone, this compound, iRGD-conjugated drug/nanoparticle
-
Calipers for tumor measurement
-
For penetration studies: Fluorescently labeled drugs or nanoparticles (e.g., DiD-labeled)[13]
Methodology:
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.[15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Group Assignment: Randomly assign mice to treatment groups (n=5-10 per group):
-
Vehicle control (e.g., saline)
-
Chemotherapeutic agent alone
-
Chemotherapeutic agent co-administered with iRGD
-
iRGD-conjugated chemotherapeutic agent
-
-
Treatment Administration: Administer treatments intravenously at a specified dose and schedule (e.g., 2 mg/kg Dox equivalent every three days).[15]
-
Monitoring: Measure tumor volume with calipers and record mouse body weight every 2-3 days to monitor efficacy and toxicity.
-
Endpoint Analysis:
-
Efficacy: At the end of the study, sacrifice the mice, excise the tumors, and weigh them.[16] Survival studies may also be conducted.
-
Penetration/Biodistribution: For studies with fluorescent agents, sacrifice mice at set time points (e.g., 24 hours post-injection), harvest tumors and major organs, and perform ex vivo imaging.[13][17] Tumor cross-sections can be analyzed by fluorescence microscopy to visualize drug penetration depth.
-
Conclusion
The this compound represents a powerful and versatile tool for enhancing the delivery of chemotherapeutics to solid tumors.[1] By leveraging a specific, multi-step targeting and penetration mechanism, iRGD can significantly increase the intratumoral concentration of both co-administered and conjugated drugs.[5][9] The provided protocols offer a framework for researchers to explore and validate the use of iRGD in their own preclinical cancer models, with the ultimate goal of developing more effective cancer therapies. The progression of iRGD-based therapies into clinical trials, such as certepetide for pancreatic cancer, underscores the significant translational potential of this technology.[3][18]
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD peptides - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An this compound conjugated heparin nanocarrier for gastric cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05071F [pubs.rsc.org]
- 15. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pancreatic Ductal Adenocarcinoma Pipeline 2025: FDA Updates, Therapy Innovations, and Clinical Trial Landscape Analysis by DelveInsight | Elicio Therapeutics, Cend Therapeutics, Silenseed, Amplia [barchart.com]
Application Notes and Protocols for iRGD Peptide-Mediated Targeted siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing specific genes involved in disease pathogenesis. However, its clinical translation is hampered by challenges in achieving efficient and targeted delivery to diseased tissues while avoiding off-target effects.[1][2][3] The iRGD peptide (internalizing RGD; sequence CRGDKGPDC) has emerged as a promising ligand for enhancing the delivery of therapeutic payloads, including siRNA, to tumors.[4][5] Its unique three-step mechanism allows it to not only home to tumors but also to penetrate deep into the tumor parenchyma, overcoming significant physiological barriers.[5][6][7]
This document provides detailed application notes and protocols for utilizing the this compound for the targeted delivery of siRNA to tumor cells, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The iRGD Tumor Penetration Pathway
The this compound's efficacy stems from a sequential targeting and penetration mechanism.[4][5][6]
-
Integrin Binding: The Arginine-Glycine-Aspartic acid (RGD) motif within the this compound first binds to αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells and some tumor cells.[1][6][8] This initial binding concentrates the iRGD-siRNA complex at the tumor site.
-
Proteolytic Cleavage: Once bound to the integrin, the this compound undergoes proteolytic cleavage by tumor-associated proteases.[4][8][9] This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[4][5][9]
-
NRP-1 Binding and Penetration: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that is also overexpressed in the tumor microenvironment.[4][9] This interaction triggers an endocytosis/transcytosis pathway, facilitating the transport of the iRGD-siRNA complex across the vascular endothelium and deep into the extravascular tumor tissue.[4][5][7]
Caption: The sequential mechanism of iRGD-mediated tumor homing and penetration.
Application Notes
The this compound can be conjugated to siRNA or used as a targeting ligand on a nanoparticle delivery system.[10][11] The choice of strategy depends on the specific application and siRNA properties.
Key Advantages:
-
Enhanced Tumor Accumulation: The initial integrin binding step significantly increases the concentration of siRNA at the tumor site compared to non-targeted delivery vehicles.[10]
-
Deep Tumor Penetration: Unlike traditional targeting ligands that are often restricted to perivascular regions, iRGD facilitates transport deep into the tumor mass, reaching a larger population of cancer cells.[4][7]
-
Increased Efficacy: By improving delivery to the target cells, iRGD can significantly enhance the gene silencing effect of the siRNA, leading to greater therapeutic efficacy.[10][12]
-
Versatility: The this compound can be used to deliver siRNA either through direct conjugation or by modifying nanocarriers like liposomes, polymers, or exosomes.[10][11] It can even enhance the uptake of co-administered, unconjugated drugs.[10]
Design Considerations:
-
Conjugation Chemistry: Stable and efficient conjugation methods are crucial. Thiol-maleimide "click" chemistry is a common and effective approach for linking peptides to modified siRNA molecules.[4][13]
-
Carrier System: For nanoparticle-based systems, factors like size, charge, and stability are critical.[14][15] Cationic polymers or lipids can be used to complex with the negatively charged siRNA, and the resulting nanoparticles are then functionalized with iRGD.[14] PEGylation can be incorporated to improve pharmacokinetic properties.[12][16]
-
Valency: Multivalent presentation of the RGD motif (e.g., bivalent or tetravalent cRGD) can sometimes enhance receptor binding and uptake, although the effect on gene silencing can vary.[17][18]
Quantitative Data on iRGD-siRNA Delivery Efficacy
The following tables summarize quantitative data from various preclinical studies, demonstrating the effectiveness of iRGD-mediated siRNA delivery.
Table 1: In Vitro Gene Silencing Efficiency
| Cell Line | Target Gene | iRGD Delivery System | Gene Knockdown Efficiency | Reference |
| U87MG (Glioblastoma) | PIK3CB | Bivalent cRGD-siRNA conjugate | ~40-50% mRNA reduction | [18] |
| M21+ (Melanoma) | Luciferase | Multivalent cRGD-siRNA conjugates | Dose-dependent, up to ~80% reduction with tetravalent conjugate | [17] |
| PANC-1 (Pancreatic) | KRAS | iRGD Tumor-Penetrating Nanocomplexes (TPNs) | >95% protein knockdown | [16] |
| EA.hy926 (Endothelial) | VEGFA | iRGD-modified peptide carrier | ~42% mRNA reduction | [19] |
| MDA-MB-231-GFP+ | GFP | iRGD-modified peptide carrier | ~2-fold increase in knockdown vs. non-targeted | [20] |
Table 2: In Vivo Tumor Growth Inhibition and Gene Silencing
| Cancer Model | Target Gene | iRGD Delivery System | Therapeutic Outcome | Reference |
| A549-luc Xenograft | VEGFR2 | cRGD-siRNA conjugate | 90% and 70% reduction in tumor volume | [1][21] |
| PC3 Prostate Xenograft | Survivin | iRGD-conjugated nanoparticle | ~3-fold greater knockdown effect | [10] |
| KPC Mouse Model (PDAC) | KRAS | PEGylated iRGD TPNs | Significant delay in tumor growth | [12][16] |
| B16-F10 Melanoma | N/A (Doxorubicin delivery) | iRGD-conjugated liposomes | ~57.5% improved antitumor efficacy | [10] |
| NSCLC Xenograft | VEGFR2 | Bivalent RGD-siRNA conjugate | Substantially slowed tumor growth | [22] |
Experimental Protocols
The following are generalized protocols synthesized from published literature. Researchers should optimize these protocols for their specific cell lines, animal models, and siRNA sequences.
Caption: General experimental workflow for developing iRGD-siRNA delivery systems.
Protocol 1: Preparation of iRGD-Peptide/siRNA Nanocomplexes (Non-covalent)
This protocol is adapted for forming nanocomplexes using cationic peptides and iRGD-modified peptides.[12][14][15]
-
Reagent Preparation:
-
Dissolve siRNA in RNase-free water to a stock concentration of 20 µM.
-
Dissolve a cell-penetrating peptide (e.g., poly-arginine, R9) and an iRGD-functionalized peptide in RNase-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
-
Complex Formation:
-
Determine the desired N/P ratio (the ratio of nitrogen atoms in the cationic peptide to phosphate groups in the siRNA). This ratio often requires optimization, with typical ranges from 2/1 to 24/1.[19]
-
In an RNase-free microcentrifuge tube, dilute the required amount of siRNA in a suitable buffer (e.g., Opti-MEM or PBS).
-
In a separate tube, mix the cationic peptide and the iRGD-functionalized peptide at the desired molar ratio.
-
Add the peptide solution to the siRNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.
-
-
Characterization (Optional but Recommended):
-
Size and Zeta Potential: Analyze the size distribution and surface charge of the formed nanoparticles using Dynamic Light Scattering (DLS). Typical diameters range from 100-300 nm.[14][15]
-
Gel Retardation Assay: Confirm siRNA encapsulation by running the complexes on an agarose gel. Encapsulated siRNA should remain in the well, unlike free siRNA.[23]
-
Protocol 2: In Vitro Cellular Uptake and Gene Silencing Assay
This protocol assesses the ability of iRGD-siRNA complexes to enter target cells and silence a target gene.[6][17][19]
-
Cell Culture:
-
Transfection:
-
Replace the cell culture medium with serum-free medium (e.g., Opti-MEM).
-
Add the freshly prepared iRGD-siRNA complexes to the cells at a final siRNA concentration typically ranging from 50 nM to 400 nM.[17][18] Include controls such as untreated cells, cells treated with a non-targeting siRNA complex, and cells treated with a non-targeted peptide complex.
-
For competitive inhibition assays, pre-incubate cells with free this compound (e.g., 10 µM) for 30 minutes before adding the complexes.[17]
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the medium with complete growth medium containing serum.
-
-
Cellular Uptake Analysis (using fluorescently labeled siRNA):
-
At 24 hours post-transfection, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Analyze cellular uptake via fluorescence microscopy or quantify using flow cytometry.[17]
-
-
Gene Silencing Analysis:
-
qRT-PCR (for mRNA levels): At 48 hours post-transfection, lyse the cells and extract total RNA.[1][21] Synthesize cDNA and perform quantitative real-time PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.[1]
-
Western Blot (for protein levels): At 72 hours post-transfection, lyse the cells and quantify total protein.[18] Perform SDS-PAGE and western blotting using antibodies specific for the target protein and a loading control (e.g., β-actin).[18]
-
Protocol 3: In Vivo Biodistribution and Therapeutic Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating iRGD-siRNA complexes in vivo.[1][12][21] Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Model Establishment:
-
Subcutaneously inject an appropriate number of tumor cells (e.g., 1-5 x 10^6) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[1]
-
-
Biodistribution Study:
-
Use siRNA labeled with a near-infrared (NIR) dye (e.g., Cy5).[1][21]
-
Administer a single dose of the labeled iRGD-siRNA complexes intravenously (tail vein injection) at a specified dose (e.g., 1 nmol/dose).[1][21]
-
At various time points (e.g., 2, 8, 24 hours), perform whole-animal imaging using an in vivo imaging system (IVIS).[1][21]
-
At the final time point, euthanize the animals, harvest major organs (tumor, liver, spleen, kidneys, lungs, heart), and image them ex vivo to quantify siRNA accumulation.[1][21]
-
-
Therapeutic Efficacy Study:
-
Randomize tumor-bearing mice into treatment groups (e.g., Saline control, non-targeting siRNA complex, iRGD-siRNA complex).
-
Administer the treatments systemically (e.g., intravenously) according to a predetermined schedule (e.g., every 3 days for 6 doses).[21]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
Tumor tissue can be processed for:
-
Gene Expression Analysis: Homogenize a portion of the tumor to extract RNA and protein for qRT-PCR and Western blot analysis to confirm target gene knockdown.[1][21]
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).
-
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of In Vivo siRNA Delivery in Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD peptides - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined Self-Assembled iRGD Polymersomes for Effective Targeted siRNA Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iRGD-guided tumor penetrating nanocomplexes for therapeutic siRNA delivery to pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient siRNA–peptide conjugation for specific targeted delivery into tumor cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Delivery of gene targeting siRNAs to breast cancer cells using a multifunctional peptide complex that promotes both targeted delivery and endosomal release | PLOS One [journals.plos.org]
- 15. Delivery of gene targeting siRNAs to breast cancer cells using a multifunctional peptide complex that promotes both targeted delivery and endosomal release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Multivalent Cyclic RGD Conjugates for Targeted Delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Efficient Bivalent Cyclic RGD-PIK3CB siRNA Conjugate for Specific Targeted Therapy against Glioblastoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of iRGD-Ligand Modified Arginine-Histidine-Rich Peptides for Nucleic Acid Therapeutics Delivery to αvβ3 Integrin-Expressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iRGD-Targeted Peptide Nanoparticles for Anti-Angiogenic RNAi-Based Therapy of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A bivalent cyclic RGD–siRNA conjugate enhances the antitumor effect of apatinib via co-inhibiting VEGFR2 in non-small cell lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for the Synthesis and Purification of Fluorescently Labeled iRGD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a powerful tool in targeted cancer therapy and imaging.[1][2] Its unique tumor-homing and penetration capabilities stem from a multi-step mechanism.[1] Initially, the Arg-Gly-Asp (RGD) motif binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[1][3] This is followed by proteolytic cleavage, exposing a C-end Rule (CendR) motif that binds to neuropilin-1 (NRP-1), triggering deep penetration into the tumor tissue.[1][3][4][5]
Fluorescently labeling iRGD allows for the visualization and tracking of this process, making it an invaluable asset for in vitro and in vivo imaging studies, cell uptake assays, and monitoring drug delivery.[][7][8] This document provides detailed protocols for the synthesis and purification of fluorescently labeled iRGD, along with data presentation and visualizations to guide researchers in this field.
Synthesis of Fluorescently Labeled iRGD
The synthesis of fluorescently labeled iRGD is a two-step process: solid-phase synthesis of the iRGD peptide and subsequent conjugation with a fluorescent dye.
Peptide Synthesis
The this compound is typically synthesized using standard Fmoc-based solid-phase peptide chemistry.[9][10] The process involves the sequential addition of amino acids to a resin, followed by cyclization through the formation of a disulfide bond between the two cysteine residues.[9][10]
Fluorescent Dye Conjugation
A variety of fluorescent dyes can be conjugated to the this compound, with the choice depending on the desired excitation and emission wavelengths for the specific application.[][11][12] Common choices include Fluorescein (FAM), Cyanine dyes (e.g., Cy5, Cy7), and near-infrared (NIR) dyes like IRDye® 800CW.[7][9][12]
The conjugation chemistry typically targets a reactive group on the peptide, such as the N-terminal amine or the thiol group of an additional cysteine residue.[12] A common strategy involves the reaction of a maleimide-activated dye with a cysteine residue.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the manual synthesis of the this compound using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt), Fmoc-Asp(OtBu), Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
-
Thallium trifluoroacetate for on-resin cyclization
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the Fmoc-protected amino acids sequentially according to the iRGD sequence (C-P-G-K-D-G-R-C). Use HBTU/HOBt/DIEA as coupling agents.
-
After assembly of the linear peptide, perform on-resin cyclization by forming a disulfide bond between the two cysteine residues using thallium trifluoroacetate in DMF.[9][10]
-
Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Precipitate the crude peptide in cold diethyl ether.
-
Lyophilize the crude peptide to obtain a white powder.
Protocol 2: Conjugation of Fluorescent Dye to iRGD
This protocol describes the conjugation of a maleimide-activated fluorescent dye to the this compound. This example assumes an additional cysteine residue is added to the N-terminus of iRGD for specific labeling.[9]
Materials:
-
Synthesized this compound with an N-terminal cysteine
-
Maleimide-activated fluorescent dye (e.g., IRDye® 800CW maleimide)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the this compound in PBS (pH 7.2). A small amount of DMF can be used to aid dissolution.
-
Dissolve the maleimide-activated fluorescent dye in DMF.
-
Add the dye solution to the peptide solution. The molar ratio of peptide to dye should be optimized, but a 1:1.2 ratio is a common starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature in the dark.
-
Monitor the reaction progress using analytical RP-HPLC.
-
Once the reaction is complete, the fluorescently labeled iRGD is ready for purification.
Purification of Fluorescently Labeled iRGD
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying fluorescently labeled peptides.[13][14][15] This technique separates the desired product from unreacted peptide, free dye, and other impurities based on hydrophobicity.[15]
Protocol 3: RP-HPLC Purification
Equipment and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude reaction mixture from the conjugation step in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5-60% Solvent B over 30 minutes.
-
Monitor the elution profile at the absorbance wavelength of the peptide (around 220 nm) and the fluorescent dye.
-
Collect fractions corresponding to the main peak of the fluorescently labeled iRGD.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a colored powder.
Data Presentation
Table 1: Common Fluorescent Dyes for iRGD Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | Cost-effective, green fluorescence.[12] |
| Cy5 | ~650 | ~670 | Red fluorescence, suitable for multiplexing.[12] |
| IRDye® 800CW | ~774 | ~789 | Near-infrared dye, good for in vivo imaging due to low tissue autofluorescence.[9] |
| Alexa Fluor 488 | ~495 | ~519 | Bright and photostable green fluorophore.[11] |
| TAMRA | ~557 | ~583 | Red fluorophore, often used in FRET studies.[12] |
Table 2: Typical Parameters for RP-HPLC Purification of Fluorescently Labeled iRGD
| Parameter | Value |
| Column | C18, wide pore (e.g., 300 Å)[13] |
| Mobile Phase A | 0.1% TFA in Water[14][15] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[14][15] |
| Gradient | Linear, e.g., 5-60% B over 30 min |
| Flow Rate | Dependent on column size (analytical vs. preparative) |
| Detection | UV at 220 nm and dye-specific wavelength |
Characterization
The final product should be characterized to confirm its identity and purity.
-
Analytical RP-HPLC: To assess the purity of the final product. A single, sharp peak is indicative of high purity.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the fluorescently labeled this compound.[9][10][16][17]
Visualizations
iRGD Tumor Homing and Penetration Pathway
Caption: The sequential mechanism of fluorescently labeled iRGD tumor targeting and penetration.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of fluorescently labeled iRGD.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent labeled custom peptides | AnaSpec [anaspec.com]
- 8. lubio.ch [lubio.ch]
- 9. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. lifetein.com [lifetein.com]
- 12. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 13. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. bachem.com [bachem.com]
- 16. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing iRGD-Based Theranostic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of theranostic agents based on the tumor-penetrating peptide iRGD (internalizing RGD). This document outlines the underlying principles, detailed experimental protocols, and data presentation standards to facilitate the design and evaluation of iRGD-based cancer therapies and diagnostics.
Introduction to iRGD-Based Theranostics
The iRGD peptide (sequence: CRGDKGPDC) is a powerful tool in oncology, renowned for its ability to specifically target and penetrate tumors.[1][2] This dual functionality makes it an ideal candidate for delivering therapeutic and diagnostic payloads directly to the tumor microenvironment, enhancing efficacy while minimizing systemic toxicity.[2] Theranostic agents combine therapeutic and diagnostic capabilities into a single platform, allowing for simultaneous treatment and real-time monitoring of drug delivery and therapeutic response. By functionalizing nanoparticles, liposomes, or other drug carriers with iRGD, researchers can create sophisticated theranostic agents that actively home to and penetrate solid tumors.[3][4]
Mechanism of Action
The unique tumor-penetrating property of iRGD relies on a three-step mechanism:
-
Tumor Homing: The exposed Arginine-Glycine-Aspartic acid (RGD) motif on the this compound binds to αv integrins (such as αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells and some cancer cells.[2][5] This initial binding event concentrates the iRGD-conjugated agent at the tumor site.[1]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound undergoes proteolytic cleavage by tumor-associated proteases, exposing a cryptic C-terminal motif, CendR (R/KXXR/K).[3][5]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment.[2] This interaction triggers a transport pathway that facilitates the penetration of the iRGD-agent deep into the tumor parenchyma.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for iRGD and iRGD-based theranostic agents, providing a basis for comparison and experimental design.
Table 1: In Vitro Binding Affinity of iRGD
| Ligand | Receptor | Assay Method | IC50 (nM) | Reference(s) |
| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 48.7 ± 5.2 | [6] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 75.3 ± 8.1 | [7] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | 230.4 ± 25.0 | [6] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 | Not Specified | ~50-150 fold higher affinity than for integrins | [1] |
Table 2: In Vivo Tumor Accumulation of iRGD-Based Nanoparticles
| Nanoparticle Formulation | Tumor Model | Time Point (h) | Tumor Accumulation (%ID/g) | Control Accumulation (%ID/g) | Fold Increase | Reference(s) |
| iRGD-Liposomes | 4T1 Breast Cancer | 24 | ~8 | ~4 | ~2 | [8] |
| iRGD-PLGA NP | Colorectal Cancer | 24 | ~5.5 | ~2.5 | ~2.2 | [9] |
| iRGD-NWs | 231BR Brain Metastasis | 24 | ~6 | ~3 | 2 | [10] |
| iRGD-NCs | H22 Hepatocellular Carcinoma | 8 | ~12 | ~4 | 3 | [11] |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of iRGD-based theranostic agents.
Synthesis of Cyclic this compound
This protocol describes the solid-phase peptide synthesis (SPPS) of the cyclic this compound (CRGDKGPDC).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH)
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cyclization agent: Thallium(III) trifluoroacetate (Tl(TFA)₃)
-
Solvents: DMF, DCM, Methanol, Diethyl ether
-
Reverse-Phase HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Gly, Asp(OtBu), Pro, Gly, Lys(Boc), Asp(OtBu), Arg(Pbf), Cys(Trt)).[12]
-
On-Resin Cyclization:
-
Selectively remove the Trityl protecting groups from the cysteine side chains using a solution of 95:2.5:2.5 TFA/TIS/H₂O for 2 hours.[12]
-
Neutralize the resin with 10% DIPEA in DMF.
-
Induce disulfide bond formation by adding Tl(TFA)₃ (1.5 eq) and agitating at room temperature for 1.5 hours. Monitor the reaction using Ellman's test.[12]
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the cyclic this compound by mass spectrometry.
-
Conjugation of iRGD to Nanoparticles (Maleimide Chemistry)
This protocol describes a common method for conjugating thiol-containing iRGD peptides to maleimide-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles).
Materials:
-
Maleimide-functionalized nanoparticles
-
Thiol-modified this compound (e.g., with an additional N-terminal cysteine)
-
Reaction buffer: HEPES buffer (10 mM, pH 7.0) or PBS (pH 7.4)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Nanoparticle Preparation: Prepare maleimide-functionalized nanoparticles according to established protocols.
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized nanoparticles in the reaction buffer.
-
Add the thiol-modified this compound to the nanoparticle suspension. A maleimide to thiol molar ratio of 2:1 is often optimal.[13]
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring.[13]
-
-
Purification:
-
Remove unconjugated this compound from the nanoparticle suspension using size exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation by measuring the size and zeta potential of the iRGD-functionalized nanoparticles using DLS. An increase in size and a change in surface charge are indicative of successful conjugation.
-
Quantify the amount of conjugated peptide using a suitable method (e.g., fluorescence spectroscopy if using a fluorescently labeled peptide, or by quantifying the unbound peptide).
-
In Vitro Binding Affinity Assay (Solid-Phase)
This assay quantifies the binding affinity of iRGD-based agents to purified integrin receptors.[1]
Materials:
-
96-well microtiter plates
-
Purified integrin receptors (e.g., αvβ3, αvβ5)
-
Coating buffer (e.g., Tris-HCl)
-
Blocking solution (e.g., 1% BSA in coating buffer)
-
Biotinylated natural ligand (e.g., vitronectin)
-
iRGD-based agent and control agents at various concentrations
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor (0.5-1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the blocking solution for 2 hours at room temperature.
-
Competitive Binding:
-
Add various concentrations of the iRGD-based agent or control agents to the wells.
-
Add a constant concentration of the biotinylated natural ligand to all wells.
-
Incubate for 3 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to each well and incubate for 1 hour.
-
Wash the plate again and add the HRP substrate.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition of the biotinylated ligand binding at each concentration of the test agent.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the agent's concentration.
-
Quantitative Cellular Uptake Assay (Flow Cytometry)
This protocol quantifies the cellular uptake of fluorescently labeled iRGD-based theranostic agents.
Materials:
-
Cancer cell line overexpressing αv integrins and NRP-1 (e.g., U-87 MG, MDA-MB-231)
-
Cell culture medium and supplements
-
Fluorescently labeled iRGD-based agent and control agent
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Incubation with Agents:
-
Treat the cells with various concentrations of the fluorescently labeled iRGD-based agent or control agent.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells with PBS to remove unbound agents.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate the live cell population based on forward and side scatter.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of the cell population for each treatment group.
-
Compare the MFI of cells treated with the iRGD-based agent to those treated with the control agent to quantify the enhancement in cellular uptake.
-
In Vivo Biodistribution Study (Optical Imaging)
This protocol outlines the procedure for assessing the biodistribution of near-infrared (NIR) fluorescently labeled iRGD-theranostic agents in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
NIR fluorescently labeled iRGD-based agent and control agent
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Agent Administration: Inject the NIR fluorescently labeled iRGD-based agent or control agent intravenously (e.g., via tail vein).
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours).[14]
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Acquire fluorescence images of the excised organs and tumor.[14]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and organs from both in vivo and ex vivo images using the imaging system's software.
-
Calculate the tumor-to-background ratio and the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Compare the biodistribution profiles of the iRGD-based agent and the control agent.
-
In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the therapeutic efficacy of an iRGD-based theranostic agent in a xenograft mouse model.
Materials:
-
Tumor-bearing mice with established tumors
-
iRGD-based therapeutic agent (e.g., iRGD-Doxorubicin nanoparticles)
-
Control groups (e.g., saline, free drug, non-targeted nanoparticles)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Inoculation and Growth: Inoculate cancer cells subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Animal Grouping and Treatment:
-
Randomly assign the mice to different treatment groups.
-
Administer the treatments according to a predetermined schedule (e.g., intravenously twice a week for three weeks).
-
-
Monitoring:
-
Measure the tumor volume with calipers and the body weight of the mice regularly (e.g., twice a week).
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) on the tumor tissues.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) rate.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the development of iRGD-based theranostic agents.
iRGD Signaling Pathway
Caption: The sequential mechanism of iRGD-mediated tumor homing and penetration.
Experimental Workflow for iRGD-Theranostic Development
Caption: A streamlined workflow for the development and evaluation of iRGD-based theranostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic Review of Cancer Targeting by Nanoparticles Revealed a Global Association between Accumulation in Tumors and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing iRGD Peptide Concentration for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of iRGD peptide for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Why is there a lack of enhanced tumor penetration of my co-administered drug? | 1. Suboptimal iRGD concentration: The dose of iRGD may be too low to effectively increase vascular permeability. 2. Poor peptide quality or stability: The this compound may have degraded due to improper storage or handling.[1] 3. Low expression of αv integrins or Neuropilin-1 (NRP-1) in the tumor model: The this compound relies on these receptors for its tumor-homing and penetration mechanism.[2][3] 4. Timing of administration: The co-administered drug may not have been present in the circulation at the time of maximal iRGD-induced permeability. | 1. Perform a dose-response study: Test a range of iRGD concentrations to determine the optimal dose for your specific tumor model and drug. 2. Ensure proper peptide handling: Store this compound at -20°C as a powder and prepare fresh solutions for each experiment, as solutions are unstable.[1] Perform quality control to verify peptide purity and integrity. 3. Characterize your tumor model: Confirm the expression levels of αvβ3, αvβ5 integrins, and NRP-1 in your tumor model using techniques like immunohistochemistry or flow cytometry. 4. Optimize the administration schedule: Administer the therapeutic agent simultaneously with or shortly after iRGD injection to capitalize on the window of enhanced permeability. |
| High variability in experimental results is observed between animals. | 1. Inconsistent injection technique: Intravenous injections, in particular, can be challenging and lead to variations in the administered dose.[4] 2. Differences in tumor size and vascularization: Larger or less vascularized tumors may present greater barriers to penetration. 3. Biological variability among animals: Individual differences in metabolism and physiology can affect peptide distribution and efficacy. | 1. Standardize injection protocols: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., tail vein injection).[4] 2. Normalize tumor size: Start treatment when tumors have reached a consistent size across all animals in the study. 3. Increase sample size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
| Observed toxicity or adverse effects in treated animals. | 1. High dose of iRGD or co-administered drug: While iRGD itself has low toxicity, high concentrations or interactions with the therapeutic agent could cause adverse effects.[5][6] 2. Impurities in the peptide preparation: Contaminants from synthesis can elicit an immune response or other toxic effects. | 1. Conduct a toxicity study: Determine the maximum tolerated dose (MTD) of iRGD alone and in combination with your drug in your specific animal model. 2. Use high-purity iRGD: Ensure the peptide is of high purity (typically >95%) to minimize the risk of adverse effects from contaminants. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
The this compound (sequence: CRGDKGPDC) facilitates tumor penetration through a three-step process[7]:
-
Homing: The RGD (Arginine-Glycine-Aspartic acid) motif in iRGD binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[2]
-
Cleavage: Upon binding to integrins, the peptide is cleaved by tumor-associated proteases, exposing a C-end Rule (CendR) motif (R/KXXR/K).[7]
-
Penetration: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), triggering an endocytic pathway that enhances the transport of the peptide and any co-administered therapeutic agents into the tumor tissue.[3]
2. What is a typical starting concentration for iRGD in vivo?
A common starting dose for iRGD in mice is in the range of 4 to 10 mg/kg administered intravenously.[8] However, the optimal concentration can vary depending on the tumor model, the co-administered drug, and the administration route. A dose-response study is highly recommended to determine the most effective concentration for your specific experimental setup.
3. How should I prepare and store this compound?
This compound should be stored as a lyophilized powder at -20°C.[1] For in vivo experiments, it is recommended to prepare fresh solutions immediately before use by reconstituting the peptide in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS).[1] Solutions of iRGD are known to be unstable and should not be stored for extended periods.[1]
4. Can iRGD be used with any type of anti-cancer drug?
iRGD has been shown to enhance the delivery of a wide variety of therapeutic agents, including small molecule chemotherapeutics, nanoparticles, and antibodies.[7] Its mechanism of increasing vascular permeability is not specific to a particular drug class.
5. Is iRGD itself cytotoxic?
The this compound itself is generally considered non-cytotoxic and has been shown to have low toxicity to normal cells.[5][6] Its primary function is to act as a tumor-penetrating enhancer for other therapeutic agents.
Data Presentation
In Vivo Dosage of this compound in Murine Models
| Dosage | Administration Route | Tumor Model | Co-administered Agent | Reference |
| 4 µmol/kg | Intravenous | Human gastric cancer cells | 5-FU | [9] |
| 5 mg/kg | Intraperitoneal | Breast cancer xenograft | Interfering peptide | [8] |
| 10 mg/kg | Intravenous | Colorectal cancer | Paclitaxel-loaded PLGA nanoparticles | [10] |
Note: The molecular weight of iRGD is approximately 948 g/mol .
Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Elimination Half-life | 1-3 hours | Not specified | [7] |
| Bioavailability (IV) | 100% | Not specified | [7] |
| Excretion | Renal (100%) | Not specified | [7] |
Experimental Protocols
Protocol 1: Intravenous (Tail Vein) Injection of this compound in Mice
Materials:
-
Sterile this compound solution (freshly prepared in sterile PBS)
-
Sterile syringes (0.3-1.0 ml)
-
Sterile needles (27-30 G)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
-
Sterile gauze
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer. To promote vasodilation of the tail veins, warm the mouse's tail using a heat lamp or warming pad. Be careful not to overheat the animal.
-
Vein Identification: Disinfect the tail with a 70% ethanol wipe. The two lateral tail veins should be visible.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Administration: Slowly inject the this compound solution. You should not feel significant resistance. If a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.[4]
-
Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: In Vivo Tumor Imaging with Fluorescently Labeled iRGD
Materials:
-
Tumor-bearing mice
-
Fluorescently labeled this compound (e.g., conjugated to a near-infrared dye)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Peptide Administration: Administer the fluorescently labeled this compound to the tumor-bearing mice, typically via intravenous injection as described in Protocol 1.
-
Anesthesia: At the desired time point post-injection (e.g., 1, 4, 24 hours), anesthetize the mouse using an appropriate anesthetic agent like isoflurane.
-
Imaging: Place the anesthetized mouse in the in vivo imaging system.
-
Image Acquisition: Acquire fluorescent images using the appropriate excitation and emission filters for the specific fluorophore used. It is also advisable to acquire a photographic image for anatomical reference.
-
Data Analysis: Quantify the fluorescent signal in the tumor region and compare it to other tissues to assess tumor-specific accumulation and penetration.
Mandatory Visualizations
Caption: The signaling pathway of this compound-mediated tumor penetration.
Caption: A general experimental workflow for in vivo studies using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iRGD peptides - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Peptide Injections: What They Are, What They Promise, and the Big Unknowns [everydayhealth.com]
troubleshooting low efficacy of iRGD-drug conjugates
Welcome to the technical support center for iRGD-drug conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental use of iRGD-drug conjugates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my iRGD-drug conjugate showing low or no improved efficacy compared to the free drug in vitro?
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| 1. Low Receptor Expression: The target cells may have low expression of αvβ3/αvβ5 integrins or Neuropilin-1 (NRP-1), which are essential for iRGD's mechanism of action.[1] | Verify Receptor Expression: Confirm the expression levels of αvβ3, αvβ5 integrins, and NRP-1 in your target cell line using techniques like Western Blotting or Flow Cytometry. If expression is low, consider using a different cell model known to have high expression of these receptors.[2][3][4][5][6][7][8][9][10] |
| 2. Inefficient Proteolytic Cleavage: The iRGD peptide requires cleavage by proteases at the tumor site to expose the CendR motif (R/KXXR/K), which then binds to NRP-1 to trigger internalization.[1][11] In vitro culture conditions may lack the necessary proteases. | Co-culture with Stromal Cells: Consider setting up a co-culture system with tumor-associated fibroblasts or other stromal cells that are known to secrete relevant proteases. Exogenous Protease Addition: As a control, you can try adding a low concentration of a suitable protease (e.g., uPA, cathepsin B) to the cell culture medium to facilitate cleavage. |
| 3. Suboptimal Conjugate Design: The linker used to conjugate iRGD to the drug might be sterically hindering the peptide's interaction with its receptors, or it may not be stable or cleavable in the desired manner. | Optimize Linker Chemistry: Experiment with different types of linkers (e.g., cleavable vs. non-cleavable, different lengths) to ensure that the this compound can fold correctly and interact with its receptors. Vary Molar Ratio: If conjugating to a nanoparticle, optimize the density of iRGD on the surface. Studies have shown that a 5 mol% density of iRGD on liposomes can achieve optimal cell uptake and anticancer effects.[12] |
| 4. Peptide Instability: The this compound may be degrading in the culture medium before it can exert its effect. | Assess Peptide Stability: Perform a stability assay by incubating the iRGD-drug conjugate in culture medium for various time points and analyzing its integrity using HPLC or mass spectrometry. Use Stabilized Analogs: Consider synthesizing iRGD analogs with modifications like N-terminal acetylation or C-terminal amidation to improve stability against enzymatic degradation.[13] |
Question 2: My fluorescently-labeled iRGD-drug conjugate shows poor tumor penetration in vivo.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| 1. Insufficient Receptor Expression in the Tumor Microenvironment: Similar to the in vitro issue, the tumor model may have low levels of integrins on the tumor vasculature or low NRP-1 on the tumor cells.[14] | Characterize the Tumor Model: Before large-scale in vivo studies, perform immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections to confirm the expression and localization of αvβ3/αvβ5 integrins and NRP-1. |
| 2. Poor Pharmacokinetics of the Conjugate: The conjugate may be cleared from circulation too rapidly, not allowing sufficient time to accumulate at the tumor site. | Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the circulation half-life of your conjugate. Modify the Conjugate: If the half-life is too short, consider modifications such as PEGylation to prolong circulation time. |
| 3. Suboptimal Dosing and Timing: The administered dose may be too low, or the imaging time point may not be optimal for observing peak tumor accumulation. | Dose-Response and Time-Course Studies: Perform a dose-response study to find the optimal dose for tumor accumulation. Conduct a time-course imaging study (e.g., imaging at 2, 8, 24, and 48 hours post-injection) to determine the time of maximum tumor penetration.[15][16] |
| 4. Inefficient Cleavage in the Tumor Microenvironment: The specific proteases required for iRGD cleavage may not be sufficiently active in your tumor model. | Analyze Protease Activity: If possible, assess the activity of relevant proteases in tumor lysates from your model. Consider Co-administration: As an alternative to direct conjugation, co-administration of the drug with free this compound can also enhance tumor penetration and may be less dependent on the specific protease profile.[1][12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of iRGD?
A1: The this compound (sequence: CRGDKGPDC) facilitates drug delivery to tumors through a three-step process:
-
Homing to Tumor Vasculature: The RGD (Arginine-Glycine-Aspartic acid) motif in iRGD binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][17]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound is cleaved by proteases present in the tumor microenvironment. This cleavage exposes a C-end Rule (CendR) motif (R/KXXR/K).[1][11]
-
Tumor Penetration: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor present on tumor cells and vascular endothelium. This binding triggers an endocytotic/exocytotic transport pathway that facilitates the penetration of the iRGD-drug conjugate deep into the tumor tissue.[1][11][17]
Q2: Should I conjugate my drug directly to iRGD or co-administer them?
A2: Both covalent conjugation and co-administration have been shown to be effective.[1]
-
Conjugation: This approach ensures that the drug and the peptide are delivered to the tumor site together. However, it requires chemical synthesis and optimization of the conjugate design.
-
Co-administration: Simply injecting the drug along with free this compound can also enhance tumor penetration.[12] This method is simpler and avoids potential issues with altered drug activity due to conjugation. The choice depends on the specific drug, the experimental model, and the research goals.
Q3: How can I confirm that my iRGD-drug conjugate is working as expected?
A3: A series of in vitro and in vivo experiments can be performed to validate the function of your conjugate:
-
In Vitro Cytotoxicity Assay: To demonstrate enhanced killing of cancer cells.
-
Cellular Uptake Assay: To visualize and quantify the internalization of the conjugate into tumor cells.
-
Tumor Spheroid Penetration Assay: To model tumor penetration in a 3D in vitro system.
-
In Vivo Biodistribution Study: To show increased accumulation of the conjugate in the tumor compared to other organs.[15][16][18]
-
In Vivo Efficacy Study: To demonstrate improved tumor growth inhibition in an animal model.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of iRGD-Drug Conjugates vs. Free Drug/Non-targeted Controls
| Cell Line | Drug/Formulation | IC50 (µg/mL) | Fold Difference | Reference |
| 4T1 (Breast Cancer) | Doxorubicin-loaded cMLV | 0.018 ± 0.0025 | - | [19] |
| 4T1 (Breast Cancer) | iRGD-Doxorubicin-loaded cMLV | 0.011 ± 0.0037 | 1.6x more potent | [19] |
| JC (Drug-Resistant Breast Cancer) | Doxorubicin-loaded cMLV | 3.19 ± 0.32 | - | [19] |
| JC (Drug-Resistant Breast Cancer) | iRGD-Doxorubicin-loaded cMLV | 2.01 ± 0.22 | 1.6x more potent | [19] |
| B16-F10 (Melanoma) | SSL-CLA-PTX | Higher than iRGD-SSL-CLA-PTX | - | [20] |
| B16-F10 (Melanoma) | iRGD-SSL-CLA-PTX | Similar to CLA-PTX solution | Significantly more potent than SSL-CLA-PTX | [20] |
cMLV: crosslinked multilamellar liposomal vesicle; SSL: sterically stabilized liposome; CLA-PTX: conjugated linoleic acid-paclitaxel
Table 2: In Vivo Tumor Accumulation of iRGD-Conjugated Nanoparticles
| Animal Model | Formulation | Time Point | Tumor Accumulation | Fold Increase vs. Non-targeted | Reference |
| B16-F10 Melanoma | iRGD-SSL-CLA-PTX | 1 hour | 1.84 ± 0.17 µg/g | ~2.3x | [20] |
| B16-F10 Melanoma | iRGD-SSL-CLA-PTX | 4 hours | 1.17 ± 0.28 µg/g | ~2.0x | [20] |
| 4T1 Breast Cancer | iRGD-PSS@PBAE@IR780 | 8 hours | Evident tumor distribution | Higher than non-targeted | [16] |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of the iRGD-drug conjugate that inhibits the growth of a cancer cell line by 50% (IC50).
-
Materials:
-
Target cancer cell line
-
Complete culture medium
-
iRGD-drug conjugate and free drug stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the iRGD-drug conjugate and the free drug in culture medium. Add 100 µL of the drug solutions to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[21][22]
-
2. In Vivo Biodistribution Study
-
Objective: To determine the distribution of the iRGD-drug conjugate in different organs and the tumor after systemic administration. This protocol assumes the conjugate is labeled with a fluorescent dye (e.g., IR780).
-
Materials:
-
Tumor-bearing mice
-
Fluorescently labeled iRGD-drug conjugate and control formulations
-
In vivo imaging system (IVIS)
-
-
Protocol:
-
Animal Model: Establish tumors in mice by subcutaneous or orthotopic injection of cancer cells.
-
Injection: Intravenously inject the fluorescently labeled iRGD-drug conjugate and control formulations into the tumor-bearing mice.
-
In Vivo Imaging: At various time points (e.g., 2, 8, 24, 48 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an IVIS.[15][16]
-
Ex Vivo Imaging: At the final time point, euthanize the mice and excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Organ Imaging: Arrange the organs and tumors and acquire ex vivo fluorescence images.
-
Quantification: Quantify the fluorescence intensity in the tumor and each organ to determine the biodistribution profile.
-
Visualizations
iRGD Signaling Pathway
Caption: The sequential mechanism of iRGD-mediated drug delivery into tumor cells.
Experimental Workflow for Efficacy Testing
Caption: A typical experimental workflow for evaluating iRGD-drug conjugate efficacy.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low efficacy of iRGD-drug conjugates.
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Integrins in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]
- 6. Neuropilin 1 expression correlates with the Radio-resistance of human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Integrins αvβ3 and αvβ5 as prognostic, diagnostic, and therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. iRGD peptides - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Support Center: iRGD Peptide Stability and Experimental Guidance
Welcome to the technical support center for the iRGD peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the this compound under various physiological conditions and to offer detailed protocols and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound in physiological solutions?
A1: The this compound, with its cyclic structure (CRGDKGPDC), exhibits greater stability compared to its linear counterparts, particularly at neutral pH.[1] Its plasma half-life has been determined to be approximately 2 hours in human patients and around 25 minutes in mice.[2] For lyophilized peptides, short-term storage at room temperature (20-25°C) is generally acceptable, though long-term storage at -20°C or lower is recommended to maintain integrity.[3] When in an aqueous solution, it is advisable to store the peptide at 4°C, where it can remain stable for several weeks.[3]
Q2: How do pH and temperature affect the stability of iRGD?
A2: The stability of the this compound is pH-dependent. While the cyclic structure provides significant stability at neutral pH, degradation of the disulfide bond can occur at a pH above 8.[1] Regarding temperature, peptides in solution are more susceptible to degradation through hydrolysis and oxidation at elevated temperatures.[3] It is recommended to avoid exposing iRGD solutions to temperatures above 25°C for extended periods.[3]
Q3: What are the common degradation pathways for iRGD?
A3: The primary degradation pathways for cyclic RGD peptides like iRGD involve the aspartic acid residue.[1] Additionally, at alkaline pH, the disulfide bond is susceptible to degradation.[1] In biological fluids, enzymatic degradation by proteases and peptidases is also a key factor contributing to its clearance.
Q4: Can I expect similar stability in different biological media like plasma versus serum?
A4: While plasma and serum are often used interchangeably, the presence of clotting factors in plasma could potentially influence peptide stability differently than in serum. However, for many peptides, the degradation profiles in human plasma and serum are comparable. It is always recommended to perform a pilot stability study in the specific matrix you will be using for your experiments.
Q5: My this compound solution appears turbid. What should I do?
A5: Turbidity in your peptide solution could indicate aggregation or precipitation. This can be influenced by factors such as peptide concentration, pH, and the presence of salts. Ensure the peptide is fully dissolved in a suitable buffer at the recommended concentration. If aggregation is suspected, you can try gentle sonication or vortexing. For persistent issues, refer to the troubleshooting guide below.
Quantitative Stability Data
The following table summarizes the available pharmacokinetic data for the this compound (CEND-1).
| Species | Matrix | Half-life (t½) | Reference |
| Human | Plasma | ~ 2 hours | [2] |
| Mouse | Plasma | ~ 25 minutes | [2] |
| Rat | Plasma | Data not available | |
| Dog | Plasma | Data not available | |
| Monkey | Plasma | Data not available |
Note: Comprehensive quantitative data on iRGD stability across a wide range of pH and temperature conditions in various physiological media is limited in publicly available literature. The provided pharmacokinetic data is based on in vivo studies.
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of iRGD in Human Plasma
Objective: To determine the in vitro half-life of this compound in human plasma.
Materials:
-
This compound
-
Human plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for degradation product identification)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Preparation of iRGD Stock Solution: Prepare a stock solution of iRGD in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the pre-warmed plasma with the iRGD stock solution to a final concentration of 100 µg/mL. Mix gently by inversion.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the iRGD-plasma mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a microcentrifuge tube containing a 2:1 ratio of cold 10% TCA solution (e.g., 200 µL).
-
Vortex briefly to mix and precipitate the plasma proteins.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the this compound.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) to quantify the remaining intact this compound.
-
-
Data Analysis:
-
Plot the concentration of intact this compound against time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Protocol 2: HPLC Method for iRGD Quantification
Objective: To quantify the concentration of this compound in processed plasma samples.
Instrumentation and Columns:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-27 min: 60% to 95% B (linear gradient)
-
27-30 min: 95% B (isocratic)
-
30-32 min: 95% to 5% B (linear gradient)
-
32-37 min: 5% B (isocratic - column re-equilibration)
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of iRGD in the unknown samples by comparing their peak areas to the standard curve.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC | 1. Inappropriate mobile phase composition.2. Column degradation.3. Sample overload. | 1. Optimize the gradient and organic solvent percentage.2. Use a new or validated C18 column.3. Reduce the injection volume or sample concentration. |
| Low recovery of iRGD after protein precipitation | 1. Incomplete protein precipitation.2. Adsorption of the peptide to the precipitate or labware. | 1. Ensure the correct ratio of TCA to plasma and adequate mixing.2. Use low-protein-binding microcentrifuge tubes. |
| High variability between replicate samples | 1. Inconsistent sample handling or timing.2. Pipetting errors.3. Incomplete mixing of the peptide in plasma. | 1. Standardize all steps of the protocol, especially incubation times and temperature.2. Calibrate pipettes regularly.3. Ensure thorough but gentle mixing after spiking the peptide. |
| Peptide appears to be degrading too quickly or not at all | 1. Incorrect incubation temperature.2. Inactive or overly active plasma enzymes.3. Issues with the analytical method. | 1. Verify the incubator or water bath temperature.2. Use a fresh batch of pooled human plasma. Consider running a control with a known stable peptide.3. Validate the HPLC method with a fresh standard to ensure it can accurately detect the peptide. |
| Appearance of unexpected peaks in the chromatogram | 1. Peptide degradation products.2. Contaminants from plasma or reagents. | 1. Use mass spectrometry to identify the molecular weight of the new peaks.2. Run a blank (plasma with no peptide) to identify background peaks. |
Visualizations
Caption: The three-step tumor-homing and penetration mechanism of the this compound.
Caption: Experimental workflow for assessing the in vitro stability of this compound in plasma.
Caption: A logical troubleshooting workflow for this compound stability experiments.
References
iRGD Peptide Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for the iRGD peptide. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and provide guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary "off-target" concerns when using the this compound?
A1: The term "off-target" for iRGD typically refers to "off-tumor" effects rather than binding to entirely unrelated molecules. The primary mechanism of iRGD involves a three-step process: binding to αv integrins (specifically αvβ3 and αvβ5), cleavage by proteases to expose a CendR motif, and subsequent binding to Neuropilin-1 (NRP-1) to trigger tissue penetration.[1][2] Since these receptors are also present on various normal tissues, off-tumor accumulation and effects are the main consideration.[3][4] Potential concerns include:
-
Accumulation in healthy organs: Uptake in non-tumor tissues that express αv integrins and NRP-1.
-
Unintended biological effects: Triggering signaling pathways in normal cells.
-
Toxicity: While generally considered to have low toxicity, high concentrations or specific formulations could lead to adverse effects.[5][6]
Q2: We are observing high uptake of our iRGD-conjugated drug in healthy organs like the liver, kidneys, and lungs. Why is this happening?
A2: This is a common observation and is directly related to the expression of iRGD's receptors in these organs.
-
Integrin Expression: αv integrins are expressed on endothelial cells of blood vessels throughout the body, as well as on various other cell types, which can lead to initial binding in healthy tissues.[3][7]
-
NRP-1 Expression: NRP-1 is also widely expressed in normal tissues, including the liver (sinusoidal endothelial cells, hepatic stellate cells), kidneys, lungs, and heart, acting as a co-receptor for various growth factors.[4][8][9]
-
Nanoparticle Properties: If iRGD is conjugated to a nanoparticle, the inherent biodistribution of the nanoparticle itself will influence accumulation. For instance, nanoparticles are often cleared by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[10] However, some studies suggest that iRGD modification can reduce accumulation in certain normal tissues compared to the nanoparticle alone by enhancing tumor-specific uptake.[10][11]
Q3: What are the known toxicities associated with iRGD administration?
A3: Preclinical studies have generally reported low toxicity for the this compound itself.[2][5] It is often highlighted as a means to reduce the systemic toxicity of co-administered chemotherapeutics by targeting them more effectively to the tumor.[2] A clinical trial with an iRGD-based drug (CEND-1) in patients with pancreatic cancer did not find dose-limiting toxicities for CEND-1 itself; the serious adverse events were primarily related to disease progression or the co-administered chemotherapy.[6] However, as with any peptide, high doses could potentially lead to toxicity, and researchers should perform their own dose-response toxicity studies.[12]
Q4: Can iRGD promote metastasis by increasing vascular permeability?
A4: This has been a theoretical concern. However, studies have shown that iRGD can potently inhibit spontaneous metastasis in mouse models of prostate cancer.[13] This anti-metastatic effect is mediated by the CendR/NRP-1 interaction, which was found to inhibit tumor cell migration and cause chemorepulsion in vitro.[13][14]
Q5: Does iRGD interact with the immune system?
A5: Yes, the iRGD pathway has implications for the immune system. NRP-1 is expressed on certain immune cells, including regulatory T cells (Treg cells) and some myeloid cells, where it can play a role in immune regulation.[15] Co-administration of iRGD with certain chemotherapies has been shown to improve anti-tumor immune responses, increasing the infiltration of cytotoxic T lymphocytes into the tumor.[5] This suggests that rather than being an adverse off-target effect, the interaction with the immune system could be therapeutically beneficial.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
| Question/Issue | Potential Causes | Recommended Solutions |
| High background signal or accumulation in non-tumor tissues in in vivo imaging/biodistribution studies. | 1. Widespread Receptor Expression: αv integrins and NRP-1 are expressed in healthy tissues like the liver, kidneys, and lungs.[3][4][8] 2. Clearance Pathways: The peptide or its conjugate is being cleared by the kidneys or liver.[1] 3. Suboptimal Imaging Timepoint: Imaging too early may capture the peptide still in circulation or initial distribution phase. | 1. Confirm Receptor Expression: Perform immunohistochemistry (IHC) or Western blotting on your tumor model and relevant healthy organs to confirm the relative expression levels of αv integrins and NRP-1. This provides a baseline for expected "off-tumor" binding. 2. Conduct a Time-Course Study: Perform biodistribution analysis at multiple time points (e.g., 1, 4, 24, 48 hours) to identify the point of maximal tumor-to-background ratio.[11] 3. Include Control Peptides: Use a scrambled RGD peptide or a mutant iRGD (e.g., RGE) as a negative control to assess non-specific uptake. |
| High variability in cytotoxicity assay results (e.g., MTT, CellTiter-Glo). | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Peptide/Drug Solubility Issues: Precipitation of the iRGD conjugate. 3. Interference from Peptide: The this compound itself may have minor effects on cell proliferation or metabolism at high concentrations. | 1. Standardize Cell Seeding: Use an automated cell counter for accurate seeding and ensure even mixing of the cell suspension before plating.[16] 2. Verify Solubility: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Prepare fresh solutions for each experiment. 3. Run Proper Controls: Always include wells with the this compound alone (at the same concentration used in the conjugate) and the unconjugated drug to differentiate their individual effects from the conjugate.[16] |
| Low efficacy of iRGD-conjugated therapy compared to the free drug. | 1. Low Target Receptor Expression: The tumor model may not express sufficient levels of αv integrins or NRP-1.[16] 2. Inefficient Peptide Cleavage: Tumor-associated proteases required to expose the CendR motif may be absent or at low levels. 3. Steric Hindrance: The conjugation chemistry or the drug itself may be blocking the RGD or CendR motifs from binding to their receptors. | 1. Validate Your Model: Use flow cytometry, IHC, or Western blot to confirm high expression of αvβ3/αvβ5 and NRP-1 on your cancer cells.[16] 2. Assess Protease Activity: Perform a zymography assay to check for protease activity in your tumor microenvironment. 3. Modify Linker Strategy: Consider using a longer, more flexible linker between iRGD and the payload to reduce steric hindrance. |
Quantitative Data Summary
Table 1: Relative Binding Affinities of iRGD and its Cleaved Fragment
| Peptide Fragment | Target Receptor | Relative Binding Affinity | Significance |
| iRGD (Cyclic CRGDKGPDC) | αvβ3 and αvβ5 Integrins | Nanomolar range | Facilitates initial tumor homing and docking to the tumor vasculature.[5][17] |
| Cleaved iRGD (CRGDK fragment) | Neuropilin-1 (NRP-1) | ~50 to 150-fold higher affinity for NRP-1 than for integrins | The shift in binding affinity from integrins to NRP-1 after cleavage is critical for triggering the tissue penetration pathway.[5] |
Table 2: Representative Biodistribution of iRGD-Modified vs. Unmodified Nanoparticles
This table presents a conceptual summary based on findings where iRGD enhances tumor accumulation while affecting distribution in other organs. Actual values are highly dependent on the nanoparticle, tumor model, and timepoint.
| Organ | Unmodified Nanoparticle (% Injected Dose / gram) | iRGD-Modified Nanoparticle (% Injected Dose / gram) | Rationale for Difference |
| Tumor | 5% | 10% | Active targeting via iRGD binding to integrins/NRP-1 enhances tumor accumulation and penetration.[10][11] |
| Liver | 20% | 15% | Enhanced tumor uptake can lead to a relative decrease in accumulation in RES organs like the liver.[10][11] |
| Lungs | 8% | 6% | Reduced non-specific accumulation due to active targeting elsewhere.[10][11] |
| Kidneys | 12% | 10% | Changes in clearance profile and systemic distribution due to altered targeting.[10][11] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution of Radiolabeled this compound
This protocol outlines a general method for assessing the distribution of iRGD in a tumor-bearing mouse model.
-
Preparation:
-
Synthesize and purify the this compound.
-
Radiolabel the peptide with a suitable isotope (e.g., Iodine-125, Indium-111) using standard methods.[18]
-
Purify the radiolabeled peptide to remove free isotope.
-
Prepare the final formulation in a sterile, biocompatible buffer (e.g., PBS).
-
-
Animal Model:
-
Use tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts). Ensure tumors have reached a suitable size (e.g., 100-200 mm³).
-
Divide animals into groups for different time points (e.g., 1h, 4h, 24h post-injection). A minimum of n=3 mice per group is recommended.[11]
-
-
Administration:
-
Tissue Collection:
-
At the designated time points, euthanize the mice according to approved ethical protocols.
-
Collect blood via cardiac puncture.
-
Dissect key organs (tumor, liver, spleen, kidneys, lungs, heart, muscle, brain) and a sample of blood.
-
Rinse tissues to remove excess blood, blot dry, and weigh them.
-
-
Quantification:
-
Measure the radioactivity in each tissue sample and in standards (representing the injected dose) using a gamma counter.
-
Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).[18]
-
Protocol 2: Cytotoxicity MTT Assay
This protocol is used to assess the effect of an iRGD-drug conjugate on cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of your test articles: (a) iRGD-drug conjugate, (b) free drug, (c) this compound alone, and (d) vehicle control.
-
Remove the old media from the cells and add 100 µL of the media containing the test articles.
-
Incubate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix gently on an orbital shaker to ensure all formazan crystals are dissolved.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 (half-maximal inhibitory concentration) for the drug and the conjugate.[16]
-
Visualizations
Caption: The sequential mechanism of iRGD tumor homing and penetration.
Caption: Troubleshooting workflow for high off-tumor iRGD conjugate uptake.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue expression of ITGAV - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Neuropilin-1: A feasible link between liver pathologies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropilins: expression and roles in the epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. benchchem.com [benchchem.com]
- 17. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up iRGD Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of the iRGD peptide (internalizing RGD).
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
A1: The this compound, with the amino acid sequence CRGDKGPDC, is a tumor-penetrating peptide. Its mechanism involves a three-step process:
-
Homing: The Arginine-Glycine-Aspartic acid (RGD) motif targets and binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1]
-
Cleavage and Activation: In the tumor microenvironment, the this compound is proteolytically cleaved. This cleavage exposes a C-terminal motif known as the C-end Rule (CendR).[1]
-
Penetration: The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor that initiates an endocytic pathway, facilitating the transport of the this compound and any conjugated cargo deep into the tumor tissue.[1]
Q2: What are the primary stages involved in the synthesis of the this compound?
A2: The synthesis of iRGD is a multi-stage process that includes:
-
Peptide Synthesis: The linear iRGD precursor is typically synthesized using Solid-Phase Peptide Synthesis (SPPS).[1]
-
Peptide Cyclization: An intramolecular disulfide bridge is formed between the two cysteine residues, creating the cyclic structure.[1]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the solid-phase resin, and the amino acid side-chain protecting groups are removed.[1]
-
Purification and Analysis: The final this compound is purified, most commonly by High-Performance Liquid Chromatography (HPLC), and then analyzed for purity, identity, and potency.[1]
Q3: Why is scaling up this compound synthesis challenging?
A3: Scaling up the synthesis of iRGD presents several key challenges:
-
Yield Reduction: The overall yield in peptide synthesis decreases with each amino acid coupling step. Even a high efficiency per step can lead to a low overall yield for a nine-amino-acid peptide at a larger scale.[1]
-
Aggregation: The presence of hydrophobic residues can cause the peptide chains to aggregate during synthesis. This can lead to incomplete reactions and create difficulties during purification.[1][2][3]
-
Solubility Issues: The this compound, especially when conjugated to hydrophobic drugs, can have poor solubility in aqueous solutions, complicating conjugation reactions and final formulation.[1]
-
Purification Complexity: The crude product is a mixture of the desired peptide, truncated sequences, and other impurities. Separating the target peptide at a large scale can be complex and require significant optimization.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield During Solid-Phase Peptide Synthesis (SPPS) | 1. Incomplete coupling reactions.[2] 2. Peptide aggregation on the resin.[1][3] 3. Premature cleavage from the resin. | 1. Use highly efficient coupling reagents like HATU or HCTU.[4] Consider double coupling for difficult residues. 2. Switch to a more suitable solvent like N-methylpyrrolidone (NMP).[5] Use a lower substitution resin.[3] 3. Ensure the appropriate resin and linker are used for the synthesis strategy. |
| Inefficient Disulfide Bond Formation (Cyclization) | 1. Incomplete removal of thiol protecting groups.[1] 2. Incorrect pH or concentration for oxidation.[1] 3. Ineffective oxidizing agent.[1] | 1. Confirm the complete deprotection of cysteine thiol groups using Ellman's test.[1] 2. Perform cyclization in a dilute solution (to favor intramolecular reaction) at a pH between 7 and 8.5.[1] 3. Use fresh, high-quality oxidizing agents such as thallium(III) trifluoroacetate, H2O2, or K3[Fe(CN)6].[1] |
| Presence of Impurities After Cleavage | 1. Incomplete deprotection of amino acid side chains. 2. Side reactions during cleavage (e.g., oxidation of tryptophan, if present).[6] 3. Formation of deletion or truncated peptide sequences.[7] | 1. Optimize the cleavage cocktail and reaction time to ensure complete removal of all protecting groups. 2. Use scavengers in the cleavage cocktail to prevent side reactions.[3] 3. Optimize coupling efficiency at each step of the SPPS to minimize the formation of incomplete sequences. |
| Poor Peak Resolution During HPLC Purification | 1. Co-elution of the product with closely related impurities. 2. Product aggregation on the column.[1] 3. Inappropriate column or mobile phase. | 1. Optimize the HPLC gradient, flow rate, and temperature. Screen different column chemistries (e.g., C18, C8).[1] 2. Dissolve the crude peptide in a stronger solvent before injection. Work at a lower concentration. 3. Experiment with different mobile phase additives (e.g., formic acid vs. trifluoroacetic acid).[1] |
| Final Product Aggregation or Poor Solubility | 1. Inherent hydrophobicity of the peptide.[1] 2. High concentration of the peptide in aqueous buffers.[1] 3. Presence of impurities that promote aggregation.[1] | 1. Develop a suitable formulation with excipients like polysorbate or cyclodextrins.[1] 2. Lyophilize the final product from a suitable buffer to obtain a stable powder that can be reconstituted.[1] 3. Ensure high purity of the final product, as impurities can act as nucleation sites for aggregation.[1] |
Quantitative Data Summary
| Synthesis Strategy | Typical Crude Purity | Typical Final Yield | Key Considerations |
| Standard Solid-Phase Peptide Synthesis (SPPS) | 40-70% | < 5% | Most common starting point; prone to aggregation with difficult sequences.[1] |
| Microwave-Assisted SPPS | 60-85% | 5-15% | Faster reaction times and can reduce aggregation.[8] |
| Hybrid Synthesis (Fragment Ligation) | > 80% (per fragment) | 1-3% | More complex but can be effective for very long or difficult peptides.[1] |
Note: These values are estimates and can vary significantly based on the specific sequence, scale, and laboratory conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear iRGD
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin). Swell the resin in Dichloromethane (DCM) followed by Dimethylformamide (DMF).
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Cys(Trt)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6 eq) and add the solution to the drained resin.
-
Agitate for 2 hours. Wash the resin with DMF (3x) and DCM (3x).[1]
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).[1]
-
-
Subsequent Couplings: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Asp(OtBu), Pro, Gly, Lys(Boc), Asp(OtBu), Gly, Arg(Pbf), Cys(Trt).[1]
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 3).[1]
Protocol 2: On-Resin Cyclization of iRGD
-
Trityl Group Removal:
-
Wash the dried peptidyl-resin with DCM.
-
Treat with a solution of 95:2.5:2.5 TFA/TIS/H2O for 2 hours to selectively remove the Trityl protecting groups from the cysteine side chains.[1]
-
-
Resin Neutralization:
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Neutralize with 10% DIPEA in DMF (3x, 5 min each). Wash again with DMF (5x).[1]
-
-
Oxidation/Cyclization:
-
Suspend the resin in DMF.
-
Add Thallium(III) trifluoroacetate (Tl(TFA)₃) (1.5 eq) and agitate at room temperature for 1.5 hours, monitoring the reaction with Ellman's test for free thiols.[1]
-
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage from Resin:
-
Wash the cyclized peptidyl-resin with DMF and DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
-
Isolation:
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.[1]
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.
-
Purify using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.[1]
-
-
Characterization: Analyze the purified peptide for identity and purity using methods such as Mass Spectrometry (MS) and analytical HPLC.[9][10]
Visualizations
Caption: Mechanism of this compound tumor targeting and penetration.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. peptide.com [peptide.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijsra.net [ijsra.net]
Technical Support Center: iRGD Conjugation and Nanoparticle Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of iRGD conjugation on nanoparticle stability.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of conjugating iRGD peptides to nanoparticles.
Question: Why are my nanoparticles aggregating after iRGD conjugation?
Answer: Nanoparticle aggregation post-conjugation is a common issue that can stem from several factors:
-
Changes in Surface Charge: The conjugation of iRGD, a peptide with charged amino acids, can alter the nanoparticle's surface charge (zeta potential). If the zeta potential is reduced to a value near neutrality, the electrostatic repulsion between particles may decrease, leading to aggregation. For instance, admixing nanoparticles in buffers with high ionic strength like PBS can neutralize electrostatic interactions and cause an increase in apparent size.[1]
-
Improper pH: The pH of the conjugation buffer is critical.[2] Most conjugation chemistries, like EDC/NHS coupling, have optimal pH ranges. Deviating from this range can lead to inefficient conjugation and expose hydrophobic regions of the nanoparticles or the peptide, promoting aggregation.
-
Excessive Reagents: High concentrations of coupling agents (e.g., EDC, NHS) or the iRGD peptide itself can sometimes lead to cross-linking between nanoparticles or particle destabilization.
-
Suboptimal Nanoparticle Concentration: High concentrations of nanoparticles during the conjugation reaction can increase the likelihood of particle collision and subsequent aggregation.[2]
Solutions:
-
Optimize pH: Ensure the pH of the reaction buffer is optimal for both the conjugation chemistry and the stability of your specific nanoparticles. For example, gold nanoparticle conjugations often work best at a pH of 7-8.[2]
-
Adjust Ionic Strength: If aggregation occurs in high-salt buffers like PBS, consider performing the conjugation and initial purification steps in low-ionic-strength buffers (e.g., MES buffer) or deionized water before transferring to physiological buffers.
-
Control Reagent Ratios: Titrate the amount of iRGD and coupling agents to find the optimal ratio that ensures efficient conjugation without causing aggregation.
-
Incorporate Stabilizers: The use of steric stabilizers like polyethylene glycol (PEG) can help prevent aggregation by creating a protective layer on the nanoparticle surface.[3][4]
Question: My nanoparticle size has increased significantly more than expected after conjugation. What could be the cause?
Answer: A dramatic increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS) can indicate a few issues:
-
Aggregation: As discussed above, this is the most common cause. The DLS measurement is highly sensitive to even a small number of large aggregates.
-
Multilayer Formation: In some cases, excess peptide or improper reaction conditions can lead to the formation of multiple iRGD layers on the nanoparticle surface.
-
Measurement Buffer: Measuring nanoparticle size in high-ionic-strength buffers like PBS or cell culture media can cause a temporary and reversible increase in apparent size due to the compression of the electrical double layer and interactions with media components.[1]
Solutions:
-
Confirm Aggregation: Use Transmission Electron Microscopy (TEM) to visually inspect the nanoparticles. TEM can distinguish between individual, larger nanoparticles and aggregates of smaller ones.
-
Purification: Ensure a thorough purification process (e.g., dialysis, centrifugation, or column chromatography) is used after conjugation to remove any excess reactants and unbound peptide that could contribute to size increase or instability.[5]
-
Buffer Conditions: Measure the DLS in a consistent and low-ionic-strength buffer, such as deionized water, to get a baseline reading of the core particle size change.
Question: The zeta potential of my nanoparticles changed unexpectedly after iRGD conjugation. Is this normal?
Answer: Yes, a change in zeta potential is expected. The this compound contains both positively and negatively charged amino acids, and its conjugation to the nanoparticle surface will inevitably alter the overall surface charge.
-
Expected Change: The direction and magnitude of the change depend on the initial charge of your nanoparticle and the net charge of the this compound at the specific buffer pH. For instance, conjugating a positively charged peptide to a negatively charged nanoparticle could result in a less negative or even a positive zeta potential. Some studies report a positive zeta potential between +25 to +35 mV after conjugation.[1]
-
Troubleshooting: If the change is drastic and leads to a zeta potential near 0 mV, it could be a sign of instability and a precursor to aggregation. In such cases, modifying the surface chemistry, for example by incorporating PEG linkers, might be necessary to maintain colloidal stability.
Question: How can I prevent non-specific binding during my experiments?
Answer: Non-specific binding of nanoparticles to unintended molecules or surfaces can lead to false-positive results.
Solutions:
-
Blocking Agents: After conjugation, use a blocking agent like Bovine Serum Albumin (BSA) or PEG to block any remaining active sites on the nanoparticle surface that could engage in non-specific interactions.[2]
-
Surface Modification: PEGylation is a widely used strategy to create a "stealth" coating on nanoparticles, which protects against aggregation, opsonization, and non-specific binding.[3]
-
Competitive Inhibition: To confirm that the observed cellular uptake is specifically mediated by iRGD, perform competitive inhibition assays by pre-incubating cells with free this compound before adding the iRGD-conjugated nanoparticles. A significant decrease in nanoparticle uptake in the presence of free iRGD indicates specific binding.[6][7][8]
Frequently Asked Questions (FAQs)
Question: What is the typical impact of iRGD conjugation on the physicochemical properties of nanoparticles?
Answer: The conjugation of iRGD generally leads to predictable changes in nanoparticle properties. However, the extent of these changes can vary based on the nanoparticle type, size, and the conjugation chemistry used. Some studies report no significant variation in particle size and zeta potential after iRGD functionalization[8][9], while others observe a slight increase in size and a shift in surface charge.[10][11]
| Parameter | Pre-Conjugation (Typical) | Post-iRGD Conjugation (Typical) | Reference(s) |
| Hydrodynamic Diameter | Varies (e.g., ~238 nm) | Slight Increase (e.g., ~298 nm) | [10][11] |
| Zeta Potential | Varies (e.g., -21.7 mV) | Shift in Charge (e.g., -35.4 mV) | [10][11] |
| Polydispersity Index (PDI) | < 0.3 | Generally remains low (< 0.3) | [1] |
Question: How does iRGD conjugation affect the stability of nanoparticles in biological media?
Answer: iRGD-conjugated nanoparticles are often designed to be stable in biological fluids. Studies have shown that properly formulated nanoparticles can remain stable in serum-containing media.[9] However, the complex environment of biological media can still present challenges. PEGylation is a common strategy employed alongside iRGD conjugation to enhance stability, prevent protein adsorption (opsonization), and prolong circulation time in the bloodstream.[3]
Question: What are the most common chemical methods for conjugating iRGD to nanoparticles?
Answer: Several reliable methods are used to conjugate iRGD peptides to nanoparticle surfaces:
-
Amide Coupling (EDC/NHS Chemistry): This is one of the most common methods. It creates a stable amide bond between a carboxyl group (-COOH) on the nanoparticle surface and a primary amine (-NH2) on the this compound. The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6][7][12]
-
Maleimide-Thiol Reaction: This method involves a reaction between a maleimide group functionalized on the nanoparticle (often via a PEG linker) and a thiol group from a cysteine residue in the this compound sequence. This creates a stable thioether bond.[3]
Experimental Protocols
Protocol 1: General Method for iRGD Conjugation via EDC/NHS Chemistry
This protocol describes a general procedure for conjugating iRGD to nanoparticles with surface carboxyl groups.
-
Activation of Nanoparticles:
-
Disperse carboxylated nanoparticles in an activation buffer (e.g., 0.1 M MES buffer, pH 5.5-6.5).
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 5- to 10-fold excess of EDC/NHS relative to the surface carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve the this compound in the same or a compatible buffer.
-
Add the iRGD solution to the activated nanoparticle suspension. The molar ratio of iRGD to nanoparticles should be optimized for your specific system.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or hydroxylamine.
-
Purify the iRGD-conjugated nanoparticles to remove excess peptide and coupling reagents. This can be achieved through methods such as dialysis against deionized water, repeated centrifugation and resuspension, or size exclusion chromatography.[5][7]
-
-
Characterization:
-
Confirm successful conjugation and assess stability by measuring the size (DLS), zeta potential, and morphology (TEM) of the purified nanoparticles. Compare these results to the unconjugated nanoparticles.
-
Protocol 2: Assessing Nanoparticle Stability
This protocol outlines a method to evaluate the colloidal stability of iRGD-conjugated nanoparticles over time.
-
Sample Preparation:
-
Disperse the purified iRGD-conjugated nanoparticles in different relevant buffers, such as deionized water, PBS (pH 7.4), and cell culture medium containing 10% fetal bovine serum (FBS).
-
Prepare a control sample of unconjugated nanoparticles in the same buffers.
-
-
Incubation:
-
Incubate the samples at a relevant temperature (e.g., room temperature or 37°C).
-
-
Time-Point Measurements:
-
At various time points (e.g., 0, 1, 4, 24, and 48 hours), take an aliquot from each sample.
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
-
Data Analysis:
-
Plot the average particle size and PDI as a function of time for each condition.
-
Stable nanoparticles will show minimal changes in size and PDI over the incubation period. A significant increase in either parameter suggests aggregation and instability.[1]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. hiyka.com [hiyka.com]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An this compound conjugated heparin nanocarrier for gastric cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05071F [pubs.rsc.org]
- 6. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Effect of Chemo-PDT with Tumor Targeting Nanoparticles Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. This compound-Mediated Liposomal Nanoparticles with Photoacoustic/Ultrasound Dual-Modality Imaging for Precision Theranostics Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iRGD-Guided Silica/Gold Nanoparticles for Efficient Tumor-Targeting and Enhancing Antitumor Efficacy Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Heterogeneous Integrin Expression in Tumors with iRGD
Welcome to the technical support center for utilizing the tumor-penetrating peptide, iRGD. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed protocols and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of iRGD and how does it address heterogeneous integrin expression?
A1: The iRGD peptide (sequence: CRGDKGPDC) is a cyclic nine-amino-acid peptide designed for enhanced tumor penetration.[1][2] Its mechanism is a three-step process that allows it to overcome the challenge of heterogeneous integrin expression:
-
Integrin Binding: The exposed Arginine-Glycine-Aspartic acid (RGD) motif in iRGD initially binds to αv integrins (specifically αvβ3, αvβ5, and αvβ6), which are often overexpressed on tumor endothelial cells and various cancer cells.[3][4][5] This binding acts as a "homing" signal, concentrating the peptide in the tumor microenvironment.[2]
-
Proteolytic Cleavage: Once bound to integrins, iRGD is cleaved by proteases present in the tumor microenvironment.[1][6] This cleavage exposes a cryptic C-end Rule (CendR) motif, R/KXXR/K.[1][7]
-
Neuropilin-1 (NRP-1) Binding & Penetration: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[1][8] Binding to NRP-1 triggers an endocytic/transcytotic pathway, facilitating the penetration of iRGD and any co-administered or conjugated cargo deep into the tumor parenchyma.[1][2]
This mechanism addresses heterogeneity because even if some tumor cells have low integrin expression, the iRGD that binds to integrin-positive cells can initiate a localized penetration effect. This NRP-1 mediated pathway can create a transport conduit, allowing for a "bystander effect" where nearby integrin-negative cells can also be reached by the therapeutic payload.[9][10]
Q2: What is the key difference between conventional RGD peptides and iRGD?
A2: Conventional RGD peptides primarily target and bind to integrins on the tumor vasculature, but they generally lack the ability to penetrate deep into the tumor tissue.[6][11] The key distinction of iRGD is its dual-receptor targeting mechanism.[8][12] After the initial integrin binding, the proteolytic cleavage and subsequent binding to NRP-1 activates a tissue penetration pathway that conventional RGD peptides do not possess.[7] This allows iRGD to deliver its cargo beyond the blood vessels and throughout the extravascular tumor parenchyma.[1][6]
Q3: Can iRGD be co-administered with a therapeutic agent, or does it need to be chemically conjugated?
A3: Both co-administration and conjugation are viable and effective strategies.
-
Co-administration: Simply injecting iRGD alongside a therapeutic agent (from small molecules to nanoparticles) can enhance the drug's accumulation and penetration into the tumor.[9][13] This method is advantageous as it does not require chemical modification of the drug, preserving its original structure and activity.[2]
-
Conjugation: Covalently linking iRGD to a drug or nanoparticle can create a targeted delivery system.[14][15] Studies have shown that both methods significantly improve anti-tumor efficacy compared to the drug alone, with some evidence suggesting co-administration can be as effective, or slightly more so, than conjugation.[10][13]
Q4: What cancer types are most suitable for iRGD-mediated therapy?
A4: iRGD is most effective in solid tumors that overexpress both αv integrins and NRP-1.[11][16] This includes a wide range of cancers such as breast cancer, prostate cancer, pancreatic adenocarcinoma, glioblastoma, and colon cancer.[1][2][15] The expression levels of NRP-1, in particular, may serve as a valuable biomarker for predicting the efficacy of iRGD-based therapies and for patient stratification in clinical settings.[10]
Troubleshooting Guides
| Question / Issue | Potential Causes | Recommended Solutions |
| Low tumor accumulation or penetration of iRGD-conjugated cargo. | 1. Low Receptor Expression: The target tumor model may have insufficient expression of αv integrins or NRP-1.[17] 2. Inefficient Peptide Cleavage: The tumor microenvironment may lack the specific proteases required to cleave iRGD and expose the CendR motif.[17] 3. Suboptimal Dosing/Timing: The dose of the iRGD conjugate or the time point for analysis may not be optimal. | 1. Verify Receptor Expression: Use immunohistochemistry (IHC), Western blot, or flow cytometry to confirm the expression of αvβ3, αvβ5, and NRP-1 in your tumor model.[17] Consider switching to a model with known high expression if necessary. 2. Assess Protease Activity: While difficult to modulate, be aware that different tumor models have varying protease profiles. 3. Perform Dose-Response & Time-Course Studies: Titrate the concentration of your iRGD conjugate and analyze tissue distribution at multiple time points (e.g., 2, 8, 24, 48 hours) to determine the optimal window for accumulation.[18] |
| High variability in in vitro cytotoxicity assays (e.g., MTT, MTS). | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.[17] 2. Heterogeneous Receptor Expression: The cell line may have variable expression of integrins and NRP-1, leading to inconsistent uptake. 3. Drug Solubility Issues: The iRGD-drug conjugate may have poor solubility in the culture medium. | 1. Standardize Cell Seeding: Use an automated cell counter for accurate and consistent seeding density.[17] 2. Use a Sorted Cell Population: If heterogeneity is high, consider using fluorescence-activated cell sorting (FACS) to isolate a population with uniform receptor expression for mechanistic studies. 3. Check Solubility: Ensure the conjugate is fully dissolved. Use a vehicle control (e.g., DMSO) and confirm it does not interfere with the assay.[16] |
| No significant improvement in therapeutic efficacy in vivo compared to the unconjugated drug. | 1. Poor Pharmacokinetics (PK) of the Conjugate: The conjugation of iRGD might have negatively altered the stability or circulation time of the drug.[5] 2. Tumor Model Limitations: The tumor may be poorly vascularized, or the high interstitial fluid pressure may still be a dominant barrier. 3. Co-administration Ratio: If using co-administration, the molar ratio of iRGD to the drug may be suboptimal. | 1. Conduct PK Studies: Analyze the plasma concentration of the conjugate over time to understand its clearance rate. 2. Characterize Tumor Model: Use imaging techniques (e.g., ultrasound, MRI) or histology to assess tumor vascularity and morphology. 3. Optimize Co-administration Ratio: Test various molar ratios of iRGD to the therapeutic agent to find the most effective combination. |
| Observed in vivo toxicity. | 1. Off-Target Binding: Although designed for tumor specificity, some level of binding to normal tissues expressing the target receptors may occur. 2. Premature Drug Release: If using a conjugate, the linker may be unstable in circulation, leading to systemic release of the cytotoxic agent.[16] | 1. Perform Biodistribution Studies: Analyze the accumulation of the conjugate in major organs (liver, kidney, spleen, lungs) to assess off-target effects.[18] 2. Optimize Linker Chemistry: Select a stable linker that is designed to release the drug primarily within the tumor microenvironment (e.g., pH-sensitive or enzyme-cleavable linkers).[16] |
Quantitative Data Summary
The following tables summarize key quantitative data related to iRGD's binding affinity and its effect on drug delivery.
Table 1: Binding Affinity of iRGD to Integrins
| Peptide | Integrin Subtype | Assay Method | Reported Affinity (Kd or IC50) | Reference |
| iRGD | αvβ3 | Purified Protein Binding | Kd = 17.8 ± 8.6 nM | [6] |
| iRGD | αvβ5 | Purified Protein Binding | Kd = 61.7 ± 13.3 nM | [6] |
| iRGD | αvβ3 | Solid-Phase Binding Assay | IC50 = 39.0 ± 1.1 nM | [4] |
| iRGD | αvβ5 | Solid-Phase Binding Assay | IC50 = 31.0 ± 1.1 nM | [4] |
| iRGD | αvβ6 | Solid-Phase Binding Assay | IC50 = 85.0 ± 1.2 nM | [4] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate stronger binding.
Table 2: In Vivo Tumor Accumulation & Therapeutic Efficacy
| Therapeutic Agent | Delivery Method | Tumor Model | Improvement Metric | Result | Reference |
| Doxorubicin Liposomes | iRGD Conjugation | B16-F10 Melanoma | Animal Survival | ~30% prolonged survival (43.5 vs 33 days) | [9] |
| Doxorubicin Liposomes | iRGD Conjugation | 4T1 Breast Cancer | Antitumor Effect | ~2-fold enhanced effect vs non-conjugated | [9] |
| siRNA Nanoparticles | iRGD Conjugation | PC3 Prostate Cancer | Tumor Content | ~3-fold improved siRNA tumor content | [9] |
| Nab-paclitaxel (Abraxane) | iRGD Co-administration | BT474 Breast Cancer | Tumor Accumulation | Significantly enhanced accumulation at 3h | [13] |
| Irinotecan Silicasomes | iRGD Co-administration | Pancreatic Cancer (PDX) | Animal Survival | Increased from 29% to 57% | [10] |
Key Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
This protocol is used to quantify the internalization of fluorescently-labeled iRGD into tumor cells.[19]
-
Cell Culture: Plate tumor cells known to express integrins and NRP-1 (e.g., 4T1, U-87 MG) onto glass-bottom dishes or 96-well plates. Allow cells to adhere for 24 hours.
-
Incubation: Prepare various concentrations of fluorescently-labeled iRGD (e.g., FAM-iRGD, Cy5-iRGD) in complete culture medium. Replace the medium in the wells with the iRGD solution.
-
Time Course: Incubate the cells at 37°C for different time points (e.g., 30 min, 1h, 2h, 4h).
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound peptide.
-
Fixation & Staining (for Microscopy): Fix the cells with 4% paraformaldehyde for 15 minutes. Stain the nuclei with a counterstain like DAPI or Hoechst 33342.
-
Analysis:
Protocol 2: In Vivo Tumor Penetration Study
This protocol evaluates the ability of iRGD to penetrate tumor tissue in an animal model.[19]
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneously or orthotopically injecting tumor cells. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Injection: Intravenously inject fluorescently-labeled iRGD (or an iRGD-conjugated fluorescent nanoparticle) into the tumor-bearing mice via the tail vein. Include a control group injected with a non-penetrating peptide (e.g., a conventional RGD peptide).
-
Tissue Harvest: At a predetermined time point post-injection (e.g., 4 or 24 hours), humanely euthanize the mice and excise the tumors and other major organs.
-
Tissue Processing: Fix the tissues in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions. Embed the tissues in OCT compound and freeze.
-
Cryosectioning: Cut thin sections (e.g., 10-20 µm) of the frozen tumor tissue using a cryostat.
-
Immunofluorescence Staining: Mount the sections on microscope slides. To visualize the relationship between the peptide and the tumor vasculature, perform immunofluorescence staining for an endothelial marker like CD31. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Use a confocal microscope to acquire images of the tumor sections. Analyze the distribution of the fluorescent iRGD signal relative to the blood vessels (CD31 signal). Quantify the penetration depth from the vessel wall into the tumor parenchyma using image analysis software.[19]
Visualizations (Diagrams)
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing iRGD Conjugate Performance by Reducing Non-Specific Binding
Welcome to the technical support center for iRGD conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to non-specific binding of iRGD conjugates.
Understanding iRGD and Non-Specific Binding
The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a powerful tool for targeted drug delivery to tumors. Its unique three-step mechanism enhances both tumor homing and penetration.[1][2]
-
Integrin Binding: The RGD motif first binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[1][2]
-
Proteolytic Cleavage: Upon integrin binding, the iRGD peptide is cleaved by proteases in the tumor microenvironment, exposing a C-terminal CendR motif (R/KXXR/K).
-
Neuropilin-1 Binding: The exposed CendR motif then binds to neuropilin-1 (NRP-1), triggering an endocytic pathway that facilitates the penetration of the conjugate deep into the tumor tissue.[1][2]
Non-specific binding of iRGD conjugates to non-target cells or tissues can lead to reduced therapeutic efficacy and potential off-target toxicity. This guide will help you identify the causes of non-specific binding and provide strategies to minimize it.
Signaling Pathway and Experimental Workflow
iRGD Signaling Pathway
References
improving the half-life of iRGD peptide in circulation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies to improve the circulatory half-life of the iRGD (internalizing RGD) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the iRGD peptide and what is its native half-life?
A1: iRGD is a nine-amino-acid cyclic peptide (CRGDKGPDC) that has the unique ability to home to tumors and penetrate deep into the tumor tissue.[1][2][3] Its mechanism involves a multi-step process: the RGD motif first binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[4][5][6] Following this binding, the peptide is cleaved by proteases in the tumor microenvironment, exposing a C-end Rule (CendR) motif. This CendR motif then binds to Neuropilin-1 (NRP-1), triggering a transport pathway that facilitates the penetration of iRGD and any co-administered therapeutic agents into the tumor parenchyma.[3][4][6][7][8] The native plasma half-life of iRGD is relatively short, approximately 25 minutes in mice and about 2 hours in human patients, which can limit its therapeutic efficacy.[9][10]
Q2: Why is improving the circulatory half-life of iRGD important?
A2: Extending the half-life of iRGD in circulation is crucial for several reasons. A longer half-life increases the probability of the peptide reaching the tumor site and accumulating in sufficient concentrations to exert its effect. This can lead to enhanced tumor penetration and improved delivery of conjugated or co-administered anticancer drugs.[7][8] Ultimately, a longer circulation time can improve the overall therapeutic window, potentially allowing for lower or less frequent dosing, which can reduce systemic toxicity.[4][5][6][11]
Q3: What are the primary strategies for extending the half-life of iRGD?
A3: The main strategies to prolong the in vivo half-life of iRGD fall into three categories:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation.[1][12]
-
Fusion to Half-Life Extension Domains: Genetically fusing iRGD to larger proteins like albumin, albumin-binding domains (ABD), or the Fc fragment of antibodies leverages the long half-life of these proteins to extend that of the peptide.[13][14][15]
-
Nanoparticle Formulation: Incorporating iRGD into or onto the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, or exosomes) protects it from degradation and clearance, thereby prolonging its circulation time.[1][7][8]
Q4: Does modifying iRGD to extend its half-life affect its tumor-penetrating ability?
A4: This is a critical consideration. The modification strategy must be designed to not interfere with the peptide's ability to bind to its receptors (integrins and NRP-1). For example, in PEGylation, the attachment site should be chosen carefully to avoid sterically hindering the RGD motif. Similarly, when creating fusion proteins, flexible linkers are often incorporated to ensure that the iRGD domain can fold and function correctly. While some modifications might slightly reduce binding affinity, the overall benefit of increased circulation time often leads to improved tumor targeting and therapeutic efficacy.[16][17] However, it has been noted that surface modification of liposomes with iRGD could potentially have a negative impact on stability and pharmacokinetic properties.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the half-life of iRGD.
| Question / Issue | Potential Causes | Recommended Solutions |
| Low yield or incomplete reaction during PEGylation of iRGD. | 1. Inefficient activation of the PEG reagent. 2. Suboptimal reaction pH. 3. Steric hindrance at the desired conjugation site. 4. Presence of impurities in the peptide or PEG. | 1. Ensure fresh activation reagents (e.g., EDC/NHS) are used. 2. Optimize the pH of the reaction buffer (e.g., for maleimide-thiol chemistry, a pH of 6.5-7.5 is often used). 3. Consider using a PEG linker with a longer spacer arm. 4. Purify both the peptide and PEG reagent before conjugation. |
| iRGD fusion protein is poorly expressed or forms inclusion bodies. | 1. Codon usage of the fusion construct is not optimized for the expression host. 2. The fusion protein is toxic to the host cells. 3. Improper protein folding. | 1. Synthesize a gene with codons optimized for your expression system (e.g., E. coli, yeast, mammalian cells). 2. Use a lower induction temperature and a lower concentration of the inducing agent (e.g., IPTG). 3. Co-express molecular chaperones or test expression in different host strains. 4. Consider adding a solubility-enhancing tag (e.g., SUMO, MBP) that can be cleaved off later. |
| PEGylated iRGD or iRGD fusion protein shows reduced binding to integrins. | 1. The modification sterically hinders the RGD motif. 2. The fusion protein is misfolded. 3. The linker between iRGD and the fusion partner is too short or rigid. | 1. Redesign the construct to place the PEG chain or fusion partner at a different location (e.g., at the C-terminus or on a non-essential amino acid). 2. Perform refolding studies from denaturants. 3. Introduce a longer, more flexible linker (e.g., a (GGS)n linker) between iRGD and the fusion domain. |
| iRGD-functionalized nanoparticles show rapid clearance from circulation. | 1. Insufficient surface coating (e.g., with PEG) leading to opsonization. 2. Aggregation of nanoparticles. 3. High density of iRGD on the surface causing unintended interactions. | 1. Increase the density of PEG on the nanoparticle surface to create a better stealth effect.[1] 2. Characterize nanoparticle size and zeta potential to ensure stability and monodispersity. 3. Optimize the density of iRGD on the surface; a lower density may sometimes improve targeting.[17] |
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of iRGD half-life using different strategies.
Table 1: Half-Life of Native vs. Modified iRGD
| Peptide Version | Modification Strategy | Animal Model | Plasma Half-Life | Fold Increase (Approx.) | Reference |
| Native iRGD | None | Mouse | ~25 minutes | - | [9][10] |
| Native iRGD | None | Human | ~2 hours | - | [9][10] |
| Cys-iRGD | Cysteine addition for albumin binding | Mouse | Longer than native iRGD | Not specified | [7] |
| iRGD-Nanoworms | Conjugation to iron oxide nanoworms | Mouse | Prolonged circulation | Not specified | [8] |
| ZHER2-ABD-iRGD | Fusion to Affibody and Albumin Binding Domain | Mouse | 9.0 hours | ~21.6x (vs. mouse native) | [18] |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of Cysteine-Modified iRGD via Maleimide Chemistry
This protocol describes the conjugation of a PEG-maleimide derivative to an this compound that has been synthesized with an additional cysteine residue (Cys-iRGD).
Materials:
-
Cys-iRGD peptide (synthesized and purified)
-
PEG-Maleimide (e.g., DSPE-PEG2000-Maleimide)
-
Reaction Buffer: HEPES buffer (20 mM, pH 6.5) or Phosphate-Buffered Saline (PBS, pH 7.0)
-
Dialysis tubing (MWCO = 3,500 Da)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the Cys-iRGD peptide and the PEG-Maleimide in the reaction buffer separately.
-
Molar Ratio: Mix the Cys-iRGD and PEG-Maleimide solutions at a 1:1 molar ratio.[19]
-
Incubation: Incubate the reaction mixture for at least 4 hours (up to 48 hours) at room temperature with gentle shaking.[19] The reaction involves the nucleophilic addition of the cysteine's sulfhydryl group to the maleimide group of the PEG.[1]
-
Purification:
-
Transfer the reaction mixture to a dialysis bag (MWCO 3,500 Da).
-
Dialyze against double-distilled water for 48 hours, changing the water every 12 hours to remove unreacted peptide and other small molecules.[19]
-
-
Lyophilization: Lyophilize the purified solution to obtain the PEGylated this compound as a powder.[19]
-
Characterization: Confirm successful conjugation and purity using techniques such as MALDI-TOF mass spectrometry (to check for the increase in molecular weight) and HPLC.
Visualizations
Mechanism of iRGD Action
Caption: The multi-step mechanism of iRGD tumor homing and penetration.
Experimental Workflow for iRGD PEGylation
Caption: Workflow for site-specific PEGylation of the this compound.
Strategies for iRGD Half-Life Extension
Caption: Overview of primary strategies for iRGD half-life extension.
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repositorio.ulisboa.pt]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide CEND-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide CEND-1 [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cpcscientific.com [cpcscientific.com]
- 13. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Half-life extension via ABD-fusion leads to higher tumor uptake of an affibody-drug conjugate compared to PAS- and XTENylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modification of erythrocytes by internalizing Arg-Gly-Asp (iRGD) in boosting the curative effect of radiotherapy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
iRGD vs. Other Cell-Penetrating Peptides: A Comparative Guide to Efficacy
In the landscape of advanced drug delivery, cell-penetrating peptides (CPPs) have emerged as a important tool for overcoming the cellular membrane barrier, a major obstacle for the intracellular delivery of therapeutic agents. Among these, the internalizing RGD (iRGD) peptide has garnered significant attention due to its unique tumor-targeting and deep tissue penetration capabilities. This guide provides an objective comparison of the efficacy of iRGD against other notable CPPs, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic strategies.
Mechanism of Action: The iRGD Advantage
Most conventional CPPs, such as the well-known TAT peptide derived from the HIV-1 trans-activator of transcription, primarily facilitate cellular uptake through direct membrane translocation or endocytosis, often with limited specificity for target cells.[1] In contrast, iRGD operates through a sophisticated, multi-step mechanism that confers high specificity for tumor tissues.[2][3]
The prototypic iRGD peptide (sequence: CRGDKGPDC) leverages a three-stage process to achieve tumor homing and penetration:[2]
-
Tumor Vasculature Homing: The exposed Arginine-Glycine-Aspartic acid (RGD) motif on the this compound selectively binds to αvβ3 and αvβ5 integrins, which are characteristically overexpressed on the surface of tumor endothelial cells.[3][4] This initial binding event anchors the peptide to the tumor site.
-
Proteolytic Cleavage: Following integrin binding, the this compound undergoes a conformational change that exposes a cleavage site for tumor-associated proteases. This enzymatic cleavage reveals a cryptic C-terminal motif known as the C-end Rule (CendR).[2][3]
-
Enhanced Penetration via Neuropilin-1: The newly exposed CendR motif (R/KXXR/K) has a high affinity for neuropilin-1 (NRP-1), a receptor also abundant on tumor cells and vasculature.[3][5] The binding to NRP-1 triggers an endocytotic/exocytotic transport pathway, facilitating the deep penetration of iRGD and any co-administered or conjugated therapeutic agents into the extravascular tumor tissue.[2][6]
This dual-receptor targeting mechanism not only enhances the permeability of tumor blood vessels but also allows for the efficient delivery of therapies deep into the tumor parenchyma, a significant advantage over traditional CPPs that tend to accumulate only around blood vessels.[1][6]
Comparative Efficacy: iRGD vs. Other CPPs
The unique mechanism of iRGD translates into demonstrably superior performance in tumor-specific delivery and penetration when compared to other CPPs.
Quantitative Data on Performance
| Performance Metric | iRGD | Traditional RGD Peptides | TAT Peptide | Supporting Evidence |
| Tumor Accumulation & Penetration | Significantly enhanced accumulation and deep penetration into the tumor parenchyma, away from blood vessels.[1][6] | Accumulation is primarily limited to the perivascular regions of the tumor.[6] | Broad, non-specific distribution with some tumor accumulation but limited deep penetration. | Studies have shown that iRGD can increase the intratumoral aggregation of co-injected drugs by approximately 1.5 times or more compared to controls.[3] In vivo imaging consistently demonstrates iRGD-labeled substances spreading throughout the tumor mass. |
| Cellular Uptake Efficiency | High uptake efficiency in integrin and NRP-1 positive tumor cells.[7][8] | Moderate uptake in integrin-positive cells. | High, but non-specific, uptake in a wide variety of cell types.[1] | Flow cytometry analysis has shown significantly higher cellular uptake of iRGD-modified nanoparticles compared to their unmodified counterparts in breast cancer cells.[7][8] |
| Therapeutic Efficacy Enhancement | Markedly improves the efficacy of co-administered or conjugated drugs (e.g., doxorubicin, paclitaxel, nanoparticles), leading to significant tumor reduction and increased survival rates.[3][7] | Modest enhancement of drug efficacy, primarily at the tumor periphery. | Can enhance drug delivery, but the lack of specificity can lead to increased toxicity in non-target tissues. | In a pancreatic cancer model, co-administration of gemcitabine with iRGD led to prominent tumor reduction compared to gemcitabine alone.[3] Similarly, iRGD combined with cisplatin increased survival rates by 30% in other models.[3] |
| Tumor Specificity | High, due to the requirement of both αv integrins and NRP-1, which are co-expressed at high levels in many tumors.[1][6] | Moderate, targets integrins which can also be present on some normal tissues. | Low, lacks a specific tumor-targeting mechanism. | The dual-receptor mechanism of iRGD ensures that its penetrating activity is largely confined to the tumor microenvironment.[1][6] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key comparative experiments are provided below.
In Vitro Cellular Uptake Assay
This protocol is designed to quantify and visualize the internalization of CPP-conjugated nanoparticles into cancer cells.
1. Cell Culture:
-
Culture target cancer cells (e.g., MDA-MB-231 breast cancer cells, which are αv integrin-positive) in appropriate media until they reach 70-80% confluency.
-
Seed the cells into 24-well plates for quantitative analysis (flow cytometry) and onto glass coverslips in 12-well plates for qualitative analysis (confocal microscopy).
2. Nanoparticle Preparation:
-
Synthesize or procure fluorescently-labeled nanoparticles (e.g., loaded with IR780 or conjugated with FITC).
-
Prepare different formulations:
- Control (unmodified nanoparticles)
- iRGD-conjugated nanoparticles
- Other CPP-conjugated nanoparticles (e.g., TAT-NP)
3. Incubation:
-
Treat the cultured cells with the different nanoparticle formulations at a predetermined concentration.
-
For competitive inhibition assays, pre-incubate a set of cells with free this compound for 1-2 hours before adding the iRGD-conjugated nanoparticles.[8]
-
Incubate all plates for a specified period (e.g., 4 hours) at 37°C.
4. Sample Preparation:
-
For Flow Cytometry: Wash the cells in the 24-well plate with PBS, detach them using trypsin, and resuspend in flow cytometry buffer.
-
For Confocal Microscopy: Wash the cells on coverslips with PBS, fix them with 4% paraformaldehyde, and mount them onto microscope slides with a mounting medium containing DAPI for nuclear staining.
5. Analysis:
-
Flow Cytometry: Analyze the cell suspensions using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake per cell.
-
Confocal Microscopy: Visualize the cells under a confocal microscope to observe the intracellular localization of the nanoparticles.
In Vivo Tumor Penetration Study
This protocol assesses the ability of CPPs to deliver a payload deep into solid tumors in a living animal model.
1. Animal Model:
-
Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., BT474 breast cancer cells) into immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Administration:
-
Randomly assign mice to different treatment groups:
- Control (fluorescent dye alone)
- iRGD + fluorescent dye (co-administration)
- Other CPP + fluorescent dye (co-administration)
-
Administer the treatments intravenously via the tail vein.
3. In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice and perform whole-body imaging using a system like the IVIS Spectrum to monitor the biodistribution and tumor accumulation of the fluorescent signal.
4. Ex Vivo Analysis:
-
At the final time point (e.g., 24 hours), euthanize the mice and excise the tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised tissues to quantify the relative fluorescence intensity in the tumor compared to other organs.
-
For penetration analysis, embed the tumors in OCT compound, freeze them, and prepare thin cryosections (e.g., 10 µm).
-
Perform immunofluorescence staining on the sections for blood vessels (e.g., using an anti-CD31 antibody) and cell nuclei (DAPI).
-
Image the sections using a confocal microscope to visualize the distribution of the fluorescent payload relative to the tumor vasculature.
Conclusion
The this compound represents a significant advancement in the field of cell-penetrating peptides, offering a unique and highly effective mechanism for tumor-specific drug delivery. Its ability to engage in a sequential, dual-receptor binding process allows it to overcome the limitations of poor tissue penetration that hamper the efficacy of many cancer therapies and traditional CPPs. The quantitative data consistently demonstrates that iRGD's targeted approach leads to superior tumor accumulation, deeper penetration, and a more potent enhancement of co-administered therapeutics compared to less specific alternatives like the TAT peptide. For researchers and drug developers focused on solid tumors, iRGD provides a powerful and clinically promising platform to enhance the therapeutic index of a wide range of anticancer agents.
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of iRGD-Mediated Tumor Accumulation
This guide provides a comprehensive comparison of the tumor accumulation and penetration capabilities of the iRGD peptide (internalizing RGD) against alternative targeting strategies. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data from preclinical studies, outlines detailed experimental protocols for replication, and visualizes the underlying mechanisms and workflows.
The this compound (sequence: CRGDKGPDC) is a novel tumor-penetrating peptide that enhances the delivery of therapeutic and imaging agents into tumor tissue.[1][2] Its unique mechanism, which involves a sequential interaction with two different receptors, sets it apart from traditional targeting peptides like RGD.[1][3]
Mechanism of Action: The iRGD Pathway
The efficacy of iRGD stems from a three-step process that facilitates deep penetration into the tumor parenchyma, a significant advantage over peptides that only target the tumor vasculature.[3][4]
-
Homing to Tumor Vasculature : The Arginine-Glycine-Aspartic acid (RGD) motif within the this compound first binds to αvβ3 and αvβ5 integrins, which are specifically overexpressed on the surface of tumor endothelial cells.[5]
-
Proteolytic Cleavage : Once bound to the integrin, the this compound is cleaved by proteases present in the tumor microenvironment. This cleavage event exposes a cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule or CendR motif.[1][5]
-
Tissue Penetration : The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also highly expressed on tumor cells and vasculature, which triggers an endocytic pathway that facilitates the transport of iRGD and its associated cargo deep into the extravascular tumor tissue.[3][5]
Quantitative Comparison of Tumor Accumulation
The primary advantage of iRGD is its ability to significantly increase the concentration of conjugated or co-administered agents within the tumor mass compared to non-targeted controls or conventional RGD peptides.
Table 1: iRGD vs. Non-Targeted Controls
This table compares the tumor accumulation of agents delivered using iRGD-functionalized carriers versus identical carriers without a targeting peptide.
| Therapeutic/Imaging Agent | Tumor Model | Fold Increase in Accumulation (iRGD vs. Non-Targeted) | Reference |
| Abraxane (nanoparticle albumin-bound paclitaxel) | 22Rv1 Prostate Cancer | ~8-fold | [4] |
| PLGA Nanoparticles (DiD-labeled) | Colorectal Cancer | ~2-fold | [6] |
| Doxorubicin-loaded Exosomes | MDA-MB-231 Breast Cancer | ~2 to 5-fold increase in cell killing effect | [2] |
| iRGD-PEG-NPs | Orthotopic Colon Cancer | Significantly improved tumor accumulation | [7] |
Table 2: iRGD vs. Conventional RGD Peptides
This table highlights the superior performance of iRGD compared to standard RGD peptides, which lack the CendR motif and thus the NRP-1-mediated penetration pathway.
| Therapeutic/Imaging Agent | Tumor Model | Fold Increase in Accumulation (iRGD vs. RGD) | Reference |
| Abraxane (nanoparticle albumin-bound paclitaxel) | BT474 Breast Cancer | ~4-fold | [5] |
| Abraxane (nanoparticle albumin-bound paclitaxel) | 22Rv1 Prostate Cancer | ~4-fold (iRGD delivered 8x more than non-targeted, while RGD delivered only 2x more) | [4] |
| Polymer-drug conjugate (PPCD) | C6-Glioma | Superior penetrating capacity and longer median survival | [1] |
Experimental Design for Quantitative Analysis
A standardized workflow is crucial for accurately quantifying and comparing the tumor accumulation of targeted delivery systems. The following diagram illustrates a typical preclinical experimental workflow.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments used to generate the quantitative data cited in this guide.
In Vivo Biodistribution and Tumor Accumulation Study
This protocol is designed to assess the tumor-targeting capability and biodistribution of iRGD-modified nanoparticles using a near-infrared fluorescent dye.
Objective: To quantify the accumulation of fluorescently labeled nanoparticles in the tumor and major organs over time.
Materials:
-
Tumor-bearing mice (e.g., 4T1 breast cancer model).[8]
-
Test articles:
-
In Vivo Imaging System (IVIS) or similar.
-
Anesthetic (e.g., isoflurane).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Animal Grouping: Randomly divide tumor-bearing mice into experimental groups (n=3-5 mice per group): iRGD-NPs, Control-NPs, Free Dye.
-
Administration: Administer 100-200 µL of the respective test article to each mouse via intravenous (tail vein) injection.[8] Ensure the dose of the fluorescent dye is consistent across all groups.
-
Live Animal Imaging: At predetermined time points (e.g., 2, 8, 24, and 48 hours post-injection), anesthetize the mice.[8]
-
Place the anesthetized mouse in the IVIS chamber and acquire fluorescence images according to the instrument's specifications for the chosen dye.
-
Terminal Procedure: At the final time point (e.g., 48 hours), humanely euthanize the mice.
-
Ex Vivo Analysis: Immediately dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).[6]
-
Arrange the collected tissues neatly in the IVIS chamber and acquire ex vivo fluorescence images.
-
Quantification: Use the imaging system's software to draw regions of interest (ROIs) around the tumors and each organ in both the in vivo and ex vivo images.
-
Calculate the average radiant efficiency or fluorescence intensity for each ROI. The data is often presented as the intensity per unit area.
-
Data Comparison: Compare the quantified fluorescence intensity in the tumors between the iRGD group and the control groups to determine the fold-increase in accumulation.
Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the internalization of iRGD-conjugated agents into cancer cells in vitro.
Objective: To measure the efficiency of cellular uptake mediated by the this compound.
Materials:
-
Cancer cell line expressing αv integrins and NRP-1 (e.g., 4T1, MDA-MB-231).[2][8]
-
Cell culture medium, plates, and incubator.
-
Test articles: iRGD-NPs and Control-NPs labeled with a fluorophore (e.g., FITC, Coumarin-6).
-
Flow cytometer.
-
Trypsin-EDTA, PBS, and fetal bovine serum (FBS).
Procedure:
-
Cell Seeding: Seed the cancer cells into 6-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing the fluorescently labeled iRGD-NPs or Control-NPs at a specific concentration. Incubate for a defined period (e.g., 4 hours).
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA, then neutralize with medium containing FBS.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell samples using a flow cytometer, exciting the cells with the appropriate laser and collecting the emission signal in the corresponding channel.
-
Gate the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the gated cell population for each treatment group.
-
Data Comparison: Compare the MFI of cells treated with iRGD-NPs to those treated with Control-NPs. A higher MFI indicates greater cellular uptake.[8] For specificity, a competition assay can be performed by pre-treating cells with free this compound before adding the iRGD-NPs, which should result in a significantly decreased fluorescence signal.[8]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD peptides - Wikipedia [en.wikipedia.org]
- 4. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Chemotherapy: A Comparative Guide to the Synergistic Effects of iRGD
The internalizing RGD (iRGD) peptide is revolutionizing the landscape of cancer therapy by acting as a Trojan horse, selectively enhancing the delivery and efficacy of co-administered chemotherapeutic agents directly to tumor tissues. This guide provides a comprehensive comparison of the synergistic effects of iRGD with various chemotherapies, supported by experimental data, detailed protocols, and visual pathways to inform researchers, scientists, and drug development professionals.
The core challenge in chemotherapy is achieving a high concentration of the drug within the tumor while minimizing systemic toxicity. The dense and complex tumor microenvironment often impedes the penetration of anti-cancer drugs.[1][2] The iRGD peptide, a nine-amino-acid cyclic peptide, addresses this challenge through a unique dual-targeting mechanism that increases the permeability of tumor vessels and facilitates deeper penetration of co-administered drugs into the tumor parenchyma.[1][2][3]
Mechanism of Action: The iRGD Pathway
The synergistic effect of iRGD is orchestrated through a three-step process:
-
Tumor Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within the this compound specifically binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][4]
-
Proteolytic Cleavage: Upon binding to integrins, iRGD is proteolytically cleaved, exposing a C-end Rule (CendR) motif.[1][4]
-
Enhanced Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor and endothelial cells. This interaction triggers an endocytic/exocytic transport pathway, increasing vascular permeability and enabling co-administered therapeutic agents to penetrate deep into the tumor tissue.[1][4]
Comparative Efficacy of iRGD with Chemotherapy
The co-administration of iRGD has demonstrated significant improvements in the anti-tumor efficacy of a range of chemotherapeutic agents across various cancer models.
Tumor Growth Inhibition
The following table summarizes the quantitative data from preclinical studies, showcasing the enhanced tumor growth inhibition when chemotherapy is combined with iRGD.
| Chemotherapy Agent | Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Paclitaxel (PTX) | Colorectal Cancer (COLO205 Xenograft) | PTX alone | 39.9 | [5] |
| PTX + iRGD | 67.6 | [5] | ||
| PLGA-PTX | 69.0 | [5] | ||
| PLGA-PTX + iRGD | 85.7 | [5] | ||
| Doxorubicin (DOX) | Breast Cancer (4T1 Orthotopic) | DOX alone | ~50 | [6] |
| P-DOX-iRGD Conjugate | ~90 | [6] | ||
| Gemcitabine (GEM) | Pancreatic Cancer (Cell line xenografts) | GEM alone | - | [7][8] |
| GEM + iRGD | Significant reduction vs GEM alone | [7][8] | ||
| Cisplatin (CDDP) | Non-Small Cell Lung Cancer | mPEG-b-PLG-CDDP | - | [9] |
| mPEG-b-PLG-CDDP + iRGD | Enhanced tumor suppression | [9] |
Enhanced Drug Accumulation and Tumor Penetration
iRGD facilitates a more profound and widespread distribution of chemotherapeutic agents within the tumor.
| Chemotherapy Agent | Cancer Model | Observation | Reference |
| Paclitaxel (PTX) | Colorectal Cancer | Co-administration with iRGD significantly promoted deep penetration and distribution of the payload into the tumor parenchyma away from tumor vessels. | [10] |
| Doxorubicin (DOX) | Glioma Spheroids | iRGD-mediated delivery system showed stronger penetrating ability (144-150 μm) compared to the conventional RGD system (115 μm). | [11] |
| Sorafenib & Doxorubicin | Hepatocellular Carcinoma | iRGD potentiated the efficiency of drug delivery approximately threefold. | [9] |
Induction of Apoptosis
The enhanced delivery of chemotherapeutic agents by iRGD translates to a higher rate of cancer cell death.
| Chemotherapy Agent | Cancer Model | Assay | Result | Reference |
| Gemcitabine | Non-Small Cell Lung Cancer | TUNEL Assay | Significantly higher apoptosis index in the Gemcitabine + iRGD group compared to Gemcitabine alone. | [12] |
| IL-24 (a cytokine with anti-tumor activity) | Non-Small Cell Lung Cancer | TUNEL & Cleaved Caspase-3 Staining | IL-24-iRGD induced apoptosis to a significantly greater extent than IL-24 alone. | [13] |
| Doxorubicin & Sorafenib | Hepatocellular Carcinoma | In vitro and in vivo studies | DOX+SOR/iRGD nanoparticles showed optimal anticancer activity and apoptosis efficacy. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical workflow for assessing the synergistic anti-tumor effects of iRGD in a mouse xenograft model.
-
Cell Culture and Animal Model: Appropriate cancer cell lines (e.g., COLO205, 4T1, A549) are cultured under standard conditions.[5][6][13] Immunocompromised mice (e.g., nude mice) are used for xenograft models.
-
Tumor Inoculation: A suspension of cancer cells is subcutaneously or orthotopically injected into the mice.
-
Treatment Groups: Once tumors reach a specified volume, mice are randomly assigned to different treatment groups: (1) Vehicle control (e.g., PBS), (2) Chemotherapy agent alone, (3) iRGD alone, and (4) Chemotherapy agent co-administered with iRGD.[5][7]
-
Drug Administration: The chemotherapeutic agent and iRGD are administered via appropriate routes (e.g., intravenous or intraperitoneal injection) at specified dosages and schedules.[5][8]
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly. The experiment is terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
Data Analysis: At the end of the study, tumors are excised, weighed, and photographed. Tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12]
-
Tissue Preparation: Tumors from the in vivo study are excised, fixed in formalin, and embedded in paraffin. Sections of the tumor tissue are then prepared on slides.
-
Permeabilization: The tissue sections are deparaffinized, rehydrated, and then permeabilized to allow entry of the labeling enzymes.
-
Labeling: The DNA strand breaks are enzymatically labeled with modified nucleotides (e.g., Br-dUTP) by the terminal deoxynucleotidyl transferase (TdT) enzyme.
-
Detection: The incorporated labeled nucleotides are then detected using an antibody conjugate (e.g., anti-BrdU-HRP) and a substrate (e.g., DAB) that produces a colored precipitate at the site of DNA fragmentation.
-
Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) to visualize the nuclei of all cells. The slides are then examined under a microscope.
-
Quantification: The apoptotic index is determined by counting the percentage of TUNEL-positive (stained) cells out of the total number of cells in several randomly selected fields.[12]
Conclusion
The co-administration of the this compound with a variety of chemotherapeutic agents has consistently demonstrated a significant enhancement in anti-tumor efficacy in preclinical models.[4] This synergistic effect is primarily attributed to the iRGD-mediated increase in drug penetration and accumulation within the tumor tissue.[1][10] The data and experimental protocols presented in this guide provide a valuable resource for researchers aiming to leverage the iRGD platform to develop more effective and targeted cancer therapies. The ability of iRGD to "open the gates" of the tumor microenvironment holds immense promise for improving patient outcomes in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Tumor Microenvironment-Responsive Polymeric iRGD and Doxorubicin Conjugates Reduce Spontaneous Lung Metastasis in an Orthotopic Breast Cancer Model [mdpi.com]
- 7. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modification of IL-24 by tumor penetrating peptide iRGD enhanced its antitumor efficacy against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Demonstrating iRGD-Mediated Delivery
The internalizing RGD (iRGD) peptide has emerged as a powerful tool for enhancing the delivery of therapeutic and imaging agents into tumors. Its unique three-step mechanism, which involves binding to αv integrins, proteolytic cleavage, and subsequent interaction with neuropilin-1 (NRP-1), allows for targeted and deep penetration into tumor tissue.[1][2][3][4][5][6] For researchers aiming to convincingly demonstrate the efficacy of iRGD-mediated delivery, a well-designed set of control experiments is paramount. This guide provides a comparative overview of essential control experiments, complete with data presentation, detailed protocols, and visual workflows to ensure the robust validation of your findings.
The Critical Role of Controls in iRGD Research
To unequivocally attribute enhanced delivery and therapeutic efficacy to the specific mechanism of iRGD, it is crucial to design experiments that systematically eliminate alternative explanations. The primary goals of control experiments in this context are to:
-
Demonstrate Specificity: Confirm that the observed effects are due to the specific iRGD sequence and its interaction with its target receptors.
-
Isolate the Contribution of Each Motif: Differentiate the roles of the integrin-binding RGD motif and the NRP-1-binding CendR motif.
-
Rule Out Non-Specific Effects: Ensure that the delivery vehicle or the therapeutic agent itself is not solely responsible for the observed outcomes.
Comparison of Key Control Groups
A comprehensive study should include a panel of negative and comparative controls to rigorously validate iRGD-mediated delivery. The following table summarizes the most critical control groups, their rationale, and expected outcomes.
| Control Group | Description | Rationale | Expected Outcome Compared to iRGD |
| Vehicle/Drug Alone | The therapeutic or imaging agent administered without iRGD. | Establishes the baseline delivery and efficacy of the agent. This is the most fundamental comparison. | Lower tumor accumulation and therapeutic efficacy. |
| Unmodified Nanoparticle/Carrier | The delivery vehicle (e.g., liposome, nanoparticle) without iRGD conjugation. | Isolates the effect of the iRGD peptide from the nanoparticle's intrinsic properties. | Reduced cellular uptake, tumor penetration, and overall efficacy. |
| Scrambled this compound | A peptide with the same amino acid composition as iRGD but in a randomized sequence (e.g., CRGDDGPKC).[7] | Demonstrates that the specific sequence and structure of iRGD are essential for its function. | Significantly lower binding, internalization, and delivery enhancement. |
| Conventional RGD Peptide | A peptide containing the RGD motif but lacking the CendR motif (e.g., c(RGDfV)).[7] | Differentiates the initial tumor-homing effect of RGD from the enhanced penetration mediated by the CendR/NRP-1 interaction. | Tumor homing may be observed, but tissue penetration will be significantly reduced. |
| CendR Motif Mutant | An this compound with a mutated CendR motif that prevents NRP-1 binding. | Directly probes the necessity of the CendR-NRP-1 interaction for tissue penetration. | Initial integrin-mediated binding may occur, but subsequent deep tumor penetration will be abrogated. |
| Receptor Blocking | Pre-treatment of cells or animals with antibodies or small molecules that block αv integrins or NRP-1. | Confirms that the this compound functions through its specific receptors. | Inhibition of iRGD-mediated uptake and delivery. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and compare iRGD-mediated delivery with appropriate controls.
In Vitro Cellular Uptake Assay
Objective: To quantify the internalization of an iRGD-conjugated agent into tumor cells compared to controls.
Methodology:
-
Cell Culture: Plate tumor cells known to express αv integrins and NRP-1 (e.g., MDA-MB-231, PC-3) in 24-well plates and allow them to adhere overnight.
-
Treatment: Incubate the cells with the fluorescently labeled iRGD-conjugated agent and the corresponding control agents (e.g., unconjugated agent, scrambled iRGD-agent, conventional RGD-agent) at equivalent concentrations for a defined period (e.g., 1-4 hours).
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized agents.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the fluorescence intensity of the cell lysates using a plate reader. Normalize the fluorescence to the total protein content of each well.
-
Microscopy (Optional): For qualitative analysis, grow cells on glass coverslips and, after treatment and washing, fix and mount them for observation by confocal microscopy to visualize intracellular localization.
In Vitro Tumor Spheroid Penetration Assay
Objective: To assess the ability of an iRGD-conjugated agent to penetrate a 3D tumor model.
Methodology:
-
Spheroid Formation: Generate tumor spheroids using a suitable method, such as the hanging drop or liquid overlay technique.
-
Treatment: Once the spheroids have reached a desired size (e.g., 300-500 µm in diameter), treat them with the fluorescently labeled iRGD-conjugated agent and control agents.
-
Incubation: Incubate the spheroids for a specified time (e.g., 6-24 hours).
-
Imaging: Wash the spheroids, fix them, and image them using confocal microscopy. Acquire z-stack images to visualize the penetration depth of the fluorescent signal from the spheroid surface to its core.
-
Analysis: Quantify the fluorescence intensity as a function of depth from the spheroid edge for each experimental group.
In Vivo Biodistribution and Tumor Accumulation
Objective: To evaluate the biodistribution and tumor-specific accumulation of an iRGD-conjugated agent in an animal model.
Methodology:
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneous or orthotopic injection of tumor cells.
-
Administration: Once tumors reach a suitable size, intravenously inject the iRGD-conjugated agent and control agents. The agents can be labeled with a near-infrared (NIR) dye for in vivo imaging or a radioisotope for quantitative analysis.
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 8, 12, 24 hours), perform whole-body imaging of the mice using an appropriate imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity).
-
Ex Vivo Analysis: At the final time point, euthanize the mice and harvest the tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
For fluorescently labeled agents, image the excised organs and tumors and quantify the fluorescence intensity.
-
For radiolabeled agents, measure the radioactivity in each organ and tumor using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the iRGD signaling pathway, a typical experimental workflow, and the logical relationships between the control groups.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Superiority of iRGD in Penetrating Dense Tumor Stroma: A Comparative Guide
The dense fibrotic stroma of solid tumors presents a formidable barrier to the delivery of therapeutic agents, significantly diminishing their efficacy. The tumor microenvironment, characterized by a complex network of extracellular matrix components, stromal cells, and abnormal vasculature, hinders the penetration and uniform distribution of anticancer drugs. The iRGD (internalizing RGD) peptide has emerged as a novel and highly effective solution to overcome this challenge. This guide provides an objective comparison of iRGD's performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations.
Mechanism of Action: The iRGD Dual-Targeting Advantage
Unlike conventional cell-penetrating peptides (CPPs) or standard RGD peptides, iRGD utilizes a unique three-step mechanism to achieve deep and specific tumor penetration.[1][2]
-
Tumor Homing: The cyclic iRGD peptide (sequence: CRGDKGPDC) first binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[3][4] This initial binding acts as a docking mechanism, concentrating the peptide at the tumor site.[1]
-
Proteolytic Cleavage: Once bound to integrin, iRGD is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K).[5][6][7]
-
Enhanced Penetration: The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on various tumor cells.[5][8] This second binding event triggers an endocytic/transcytotic transport pathway, effectively creating a conduit for iRGD and any co-administered therapeutic agents to penetrate deep into the tumor parenchyma.[4][5][9]
This dual-receptor targeting mechanism is the key to iRGD's superiority. While conventional RGD peptides only accumulate in and around tumor vessels, iRGD actively transports its payload into the tumor mass.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptides: Applications in Tumor Diagnosis and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling iRGD Peptide
Researchers and drug development professionals utilizing the tumor-penetrating peptide iRGD must adhere to stringent safety protocols to ensure personal and environmental safety. While the iRGD peptide itself has a low hazard profile, it is often supplied as a lyophilized powder with Trifluoroacetic acid (TFA) as a counter-ion from the purification process. The presence of residual TFA, a corrosive acid, necessitates careful handling procedures. This guide provides essential safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate risks associated with the hygroscopic nature of the peptide powder and the corrosive properties of residual TFA. The primary hazards include inhalation of the peptide powder and skin or eye contact with the acidic compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Acid-resistant gloves such as Butyl rubber, Neoprene, or heavy-duty Nitrile.[1] | Standard nitrile gloves offer limited protection against TFA and should be avoided for prolonged contact.[1] |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is recommended for larger quantities.[1] | Protects against splashes of the acidic solution and airborne peptide particles.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the lyophilized powder, especially in large amounts.[1] | Prevents inhalation of fine peptide particles which may have allergenic or immunogenic properties.[1] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes are required at all times.[1] | Provides a barrier against accidental spills and contamination.[1] |
Operational Plan: Safe Handling and Reconstitution
Proper handling and reconstitution are critical for both researcher safety and maintaining the integrity of the this compound.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated workspace is clean and uncluttered. Prepare all necessary equipment, including vials, solvents, and pipettes.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : If working with the lyophilized powder, conduct this step in a chemical fume hood or a ventilated enclosure to minimize inhalation risks.
-
Reconstitution : Slowly add the desired solvent to the vial containing the this compound. Cap the vial securely and mix gently by inversion or vortexing until the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.
-
Storage of Stock Solutions : For reconstituted iRGD, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots in a freezer at or below -20°C.[4]
-
Post-Handling : After use, wipe down all surfaces and equipment with an appropriate cleaning agent. Remove and dispose of contaminated PPE correctly. Always wash hands thoroughly with soap and water after handling.[5]
Experimental Workflow for Handling this compound.
Disposal Plan
All materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation : Collect all waste materials, including unused peptide solutions, contaminated vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste Decontamination : For liquid waste, chemical inactivation is recommended. In a chemical fume hood, add a 10% bleach solution to the liquid waste and let it stand for at least 30 minutes to ensure peptide degradation.[6]
-
Solid Waste Decontamination : Immerse contaminated solid waste, such as labware, in a 10% bleach solution for a minimum of 30 minutes.[6]
-
Final Disposal : After decontamination, dispose of the neutralized liquid and decontaminated solid waste in the appropriate hazardous chemical waste stream as per your institution's guidelines.[6] Do not pour any waste down the sanitary sewer unless explicitly authorized.[6]
iRGD Signaling Pathway
The this compound functions through a multi-step process to achieve tumor penetration. Initially, the RGD motif binds to αv integrins, which are overexpressed on tumor endothelial cells. This binding event triggers a proteolytic cleavage of the this compound, exposing a C-end Rule (CendR) motif. The newly exposed CendR motif then binds to neuropilin-1 (NRP-1), activating a transport pathway that facilitates the penetration of the peptide and any co-administered therapeutic agents into the tumor tissue.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [novoprolabs.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. iRGD peptides - Wikipedia [en.wikipedia.org]
- 8. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
